1-(Chloroacetyl)azocane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(azocan-1-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHOJOCNQDXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585352 | |
| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14368-26-4 | |
| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of 1-(Chloroacetyl)azocane in Synthetic Chemistry
An In-Depth Technical Guide to the Synthesis of 1-(Chloroacetyl)azocane
This compound is a valuable bifunctional chemical intermediate, distinguished by its eight-membered saturated heterocyclic azocane ring and a reactive chloroacetyl group. The azocane moiety provides a flexible and lipophilic scaffold, while the N-chloroacetyl group serves as a versatile electrophilic handle for further molecular elaboration through nucleophilic substitution. This unique combination makes it a strategic building block in medicinal chemistry and drug development, where the chloroacetamide linker is frequently employed to connect different pharmacophores or to synthesize more complex heterocyclic systems.[1] This guide provides a detailed examination of the primary synthesis pathway for this compound, grounded in fundamental principles of organic chemistry and supported by established experimental protocols.
Core Synthesis Pathway: N-Acylation of Azocane
The most direct and industrially scalable method for preparing this compound is the N-acylation of azocane (also known as heptamethyleneimine) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic secondary amine of the azocane ring attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Mechanism and Rationale
The reaction proceeds via a well-established mechanism. The lone pair of electrons on the nitrogen atom of azocane initiates a nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the starting azocane, which would render it non-nucleophilic.
The choice of reaction conditions is critical for achieving high yield and purity. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis[2]; therefore, anhydrous conditions are typically preferred when using organic solvents. The reaction is also highly exothermic, necessitating careful temperature control, usually by cooling the reaction mixture in an ice bath, to prevent side reactions and degradation of the product.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols: A Comparative Approach
Two robust protocols are presented below, reflecting different strategic choices in solvent and base selection. Protocol A employs a traditional organic solvent system, while Protocol B utilizes an aqueous buffer, which can be advantageous for its simplicity and reduced environmental impact.
Protocol A: N-Acylation in Aprotic Organic Solvent
This method is a standard in organic synthesis, utilizing an inert solvent and a tertiary amine base to scavenge the HCl byproduct. It offers excellent control over reaction conditions, particularly for ensuring an anhydrous environment.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azocane (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of azocane).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas.
-
Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup and Isolation:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification: The resulting oil or solid can be further purified by column chromatography on silica gel or by recrystallization if a solid is obtained.
Protocol B: N-Acylation in Aqueous Phosphate Buffer
This "green chemistry" approach leverages water as the solvent and a buffer to maintain pH, simplifying the workup process significantly.[4] It is particularly effective if the final product is a solid that precipitates from the reaction mixture.
Step-by-Step Methodology:
-
Solution Preparation: In a round-bottom flask, dissolve azocane (1.0 eq) in a 0.1 M phosphate buffer (pH 7.4).[4]
-
Stirring: Stir the solution vigorously at room temperature to ensure it is homogenous.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise directly to the stirring aqueous solution.[4] A milky suspension or precipitate may form.
-
Reaction Progression: Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.[4] The reaction is typically very fast under these conditions.
-
Workup and Isolation:
-
If a precipitate forms: Isolate the product by vacuum filtration. Wash the solid with cold deionized water and dry it under a vacuum.
-
If no precipitate forms: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
-
Purification (if extracted): Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the product.
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Protocol A (Aprotic) | Protocol B (Aqueous) | Causality and Justification |
| Starting Material | Azocane | Azocane | The nucleophile providing the azocane scaffold. |
| Acylating Agent | Chloroacetyl Chloride | Chloroacetyl Chloride | A highly reactive, bifunctional reagent ideal for introducing the chloroacetyl group.[2][5] |
| Solvent | Dichloromethane (DCM) | 0.1 M Phosphate Buffer (pH 7.4) | DCM is an inert solvent that solubilizes reagents well. The aqueous buffer is a green alternative and simplifies workup.[4] |
| Base | Triethylamine (Et₃N) | Phosphate Buffer | Et₃N is a non-nucleophilic organic base that scavenges HCl. The buffer maintains a neutral pH to neutralize HCl in situ.[3][4] |
| Temperature | 0 °C to Room Temp. | Room Temperature | Initial cooling is critical in the aprotic protocol to control the high reactivity and exothermicity of the reaction.[3] |
| Workup | Liquid-liquid extraction | Filtration or Extraction | The aprotic method requires a full aqueous workup. The aqueous method is simpler, often requiring only filtration.[4] |
| Expected Yield | > 90% | > 90% | N-acylation reactions of this type are typically high-yielding.[4] |
Workflow Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
Conclusion and Outlook
The synthesis of this compound via N-acylation of azocane is a straightforward and efficient process. Both the traditional aprotic method and the modern aqueous approach provide high yields and operational simplicity. The choice between them depends on available resources, scale, and environmental considerations. The resulting product is a stable, versatile intermediate poised for use in constructing a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the reactive α-chloro group allows for subsequent nucleophilic substitutions, making it a valuable linchpin in multi-step synthetic campaigns.[4]
References
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- N-Acylation with Chloroacetyl Chloride: Applic
- Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
- Synthesis and spectral characterization of some new thiazolopyrimidine deriv
- Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine - ResearchG
- Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis - ResearchG
- The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities - Scirp.org.
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- This compound | CAS 14368-26-4 - Santa Cruz Biotechnology.
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Chemical properties of 1-(Chloroacetyl)azocane
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(Chloroacetyl)azocane
Executive Summary
This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. It serves as a versatile synthetic intermediate, primarily utilized for the introduction of the azocane moiety onto other molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and essential safety guidelines for its handling. The document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this valuable building block.
Compound Identification and Structure
This compound, with the CAS Number 14368-26-4, is structurally composed of a saturated eight-membered azocane (or heptamethyleneimine) ring N-acylated with a chloroacetyl group.[1][2] This unique structure confers a dual-reactivity profile: the stable amide linkage and a highly reactive alkyl chloride "handle," making it an ideal intermediate for covalent modification of other molecules.
The IUPAC name for this compound is 1-(2-chloroacetyl)azocane. Its formation results from the reaction between azocane and chloroacetyl chloride.[3]
| Identifier | Value | Source |
| CAS Number | 14368-26-4 | [1][4] |
| Molecular Formula | C₉H₁₆ClNO | [1] |
| Molecular Weight | 189.68 g/mol | [1] |
| IUPAC Name | 1-(2-chloroacetyl)azocane | (Standard nomenclature) |
| Synonyms | 1-(1-azocanyl)-2-chloroethanone | [4] |
Physicochemical Properties
Detailed experimental data for this compound, such as its precise melting point, boiling point, and solubility profile, are not extensively documented in publicly available literature. For lot-specific physical data, it is imperative to consult the Certificate of Analysis provided by the chemical supplier.[1] The properties listed below are based on its molecular formula and the known characteristics of its constituent parts.
| Property | Value/Description | Source |
| Molecular Formula | C₉H₁₆ClNO | [1] |
| Molecular Weight | 189.68 g/mol | [1] |
| Appearance | Typically an oil or low-melting solid | (Inferred) |
| Solubility | Expected to be soluble in a range of organic solvents like dichloromethane, ethyl acetate, and acetone. | (Inferred from structure) |
Synthesis and Mechanism
Reaction Overview: N-Acylation
This compound is synthesized via a nucleophilic acyl substitution reaction. The secondary amine of the azocane ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] This reaction is typically rapid and high-yielding, driven by the potent acylating power of chloroacetyl chloride.[5] A non-nucleophilic base, such as triethylamine, is often included to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine.[6]
Causality of Reagent Choice
-
Azocane (Heptamethyleneimine): The nucleophilic nitrogen of this cyclic amine is readily available to initiate the acylation. Its steric profile does not significantly hinder the approach to the acyl chloride.[2][7]
-
Chloroacetyl Chloride: This is a superior acylating agent for two reasons. First, the chloride is an excellent leaving group. Second, the presence of two chlorine atoms (one on the acyl group, one on the alpha-carbon) creates a strong positive dipole on the carbonyl carbon through the inductive effect, making it exceptionally electrophilic and reactive.[5][8]
-
Base (e.g., Triethylamine): The reaction liberates one equivalent of HCl. Without a scavenger base, this acid would protonate the starting azocane, rendering it non-nucleophilic and halting the reaction. Triethylamine is chosen because it is a strong enough base to neutralize HCl but is too sterically hindered to compete with azocane as a nucleophile.[6]
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound. All operations should be performed in a well-ventilated chemical fume hood.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add azocane (1.0 eq, e.g., 5.0 g, 44.2 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq, 6.15 mL, 53.0 mmol) to the stirring solution.
-
-
Addition of Acylating Agent:
-
In a separate dry dropping funnel, dissolve chloroacetyl chloride (1.1 eq, 3.86 mL, 48.6 mmol) in anhydrous dichloromethane (20 mL).[8]
-
Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azocane is consumed.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The Chloroacetyl Group as a Covalent Handle
The primary utility of this compound stems from the reactivity of the α-chloroacetyl group.[5] The chlorine atom is an effective leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack (SN2 reaction). This feature allows this compound to function as an electrophilic building block for covalently modifying other molecules containing nucleophilic functional groups.
Common nucleophiles that react with the chloroacetyl moiety include:
-
Thiols (-SH): React readily to form stable thioether linkages.
-
Amines (-NH₂): React to form a new C-N bond, often used to link molecular fragments.
-
Hydroxyls (-OH): Can react, typically under basic conditions, to form ether linkages.
This reactivity is a cornerstone of its application in medicinal chemistry, where it is used to synthesize more complex molecules by linking the azocane scaffold to other pharmacophores or functional groups.[9]
Logical Workflow for Molecular Elaboration
The use of this compound as an intermediate follows a clear logical path. The azocane ring can be considered a "scaffold" or "payload," which is delivered and covalently attached to a "target molecule" that possesses a nucleophilic site. This strategy is widely employed in the development of targeted therapies and functional probes.
Caption: Application of this compound as a synthetic intermediate.
Safety, Handling, and Storage
Given the hazardous nature of its precursors, this compound must be handled with appropriate caution.
-
Handling:
-
Always use this compound within a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
Avoid inhalation of any vapors or dust. Do not allow the material to contact skin or eyes.
-
Due to the high reactivity of chloroacetyl chloride with water, it is crucial to assume that this compound may be moisture-sensitive. Handle under dry conditions where possible.[11][12]
-
-
Storage:
-
Precursor Hazards:
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in its bifunctional nature. It provides a straightforward method for introducing an azocane ring while simultaneously presenting a reactive chloroacetyl group for further chemical modification. This dual capability makes it a powerful tool for medicinal chemists and researchers in the construction of complex molecular architectures for drug discovery and other applications. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14276, Azocane. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link].
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Wikipedia. (2024, March 8). Azocane. Retrieved from [Link].
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Wikipedia. (2023, December 29). Chloroacetyl chloride. Retrieved from [Link].
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Sakarya, S., & Ketrez, O. (2014). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. ResearchGate. Retrieved from [Link].
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Semantic Scholar. (2019). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8142, 1-Chlorooctane. Retrieved from [Link].
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ChemBK. (n.d.). 1-(1-azocanyl)-2-chloroethanone. Retrieved from [Link].
- Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
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Salgado, M. S., et al. (2023). Atmospheric degradation of chloroacetoacetates by Cl atoms: Reactivity, products and mechanism in coastal and industrialized areas. ResearchGate. Retrieved from [Link].
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ResearchGate. (2018). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link].
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New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: CHLOROACETYL CHLORIDE. Retrieved from [Link].
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National Center for Biotechnology Information (PMC). (2019). Synthesis of a 1-aza-2-phospha-acenaphthene complex profiting from coordination enabled chloromethane elimination. Retrieved from [Link].
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A Technical Guide to the Reactivity and Electrophilicity of 1-(Chloroacetyl)azocane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Tuned Electrophile
In the landscape of modern drug discovery, particularly in the realm of covalent inhibitors and chemical probes, the reactivity of an electrophilic warhead is a critical design parameter. 1-(Chloroacetyl)azocane, a member of the α-chloroacetamide class, represents a key building block in this field. Its utility stems from the finely balanced electrophilicity of the α-carbon, making it reactive enough to form stable covalent bonds with biological nucleophiles, yet selective enough to minimize off-target effects. This guide provides an in-depth analysis of the chemical principles governing the reactivity of this compound, methodologies for its experimental evaluation, and its strategic application in medicinal chemistry and chemical biology.
The core of its reactivity lies in the chloroacetamide moiety, a privileged electrophile known to readily engage with soft nucleophiles like the thiol group of cysteine residues in proteins.[1][2] The synthesis of such compounds is typically achieved through the straightforward chloroacetylation of the corresponding amine, in this case, azocane, with chloroacetyl chloride.[3][4] Understanding the interplay between the electronic nature of this "warhead" and the steric and conformational influence of the eight-membered azocane ring is paramount for its effective deployment in targeted covalent modification.
Section 1: The Electronic and Steric Landscape of this compound
The α-Chloroacetamide Moiety: A Potent Electrophilic Warhead
The reactivity of this compound is dominated by the electronic properties of the carbon-chlorine bond, which is polarized towards the highly electronegative chlorine atom. This polarization renders the α-carbon electron-deficient and thus highly electrophilic. The adjacent carbonyl group further enhances this electrophilicity through a potent electron-withdrawing inductive effect, making the α-carbon a prime target for nucleophilic attack.
This electronic arrangement predisposes the molecule to react primarily via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this concerted process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the chloride ion as a leaving group. This pathway is favored over a stepwise SN1 mechanism, which would necessitate the formation of a highly unstable primary carbocation. The reaction with cysteine thiols, a cornerstone of its application in covalent drug design, proceeds through this SN2 pathway to form a stable thioether linkage.[5][6]
Mechanistic Pathway: The SN2 Reaction
The reaction of this compound with a generic nucleophile (Nu⁻), such as a deprotonated thiol (thiolate), can be visualized as a single-step process involving a trigonal bipyramidal transition state.
Caption: Generalized SN2 reaction mechanism of this compound.
The Influence of the Azocane Ring
While the chloroacetamide group dictates the electronic reactivity, the azocane ring introduces significant steric and conformational factors. Azocane, an eight-membered saturated heterocycle, is conformationally flexible and sterically demanding. This steric bulk in proximity to the reactive center can modulate the accessibility of the electrophilic carbon to incoming nucleophiles. Compared to a less hindered analogue like N,N-dimethyl-2-chloroacetamide, the azocane ring may decrease the rate of reaction with bulky nucleophiles. However, this can also be an advantage, potentially increasing selectivity for less-hindered nucleophilic sites within a complex biological system. The activating group can sterically encumber one position, favoring addition at another.[6]
Section 2: Experimental Assessment of Reactivity
Quantifying the reactivity of this compound is essential for predicting its behavior in biological systems and for optimizing its use in drug design. A common and robust method involves monitoring the reaction kinetics with a model thiol, such as glutathione (GSH) or N-acetylcysteine, under pseudo-first-order conditions.
Protocol: Kinetic Analysis of Thiol Reactivity via HPLC
This protocol outlines a self-validating system for determining the second-order rate constant of the reaction between this compound and a model thiol.
Materials:
-
This compound (CAS 14368-26-4)[7]
-
N-acetylcysteine (NAC) or Glutathione (GSH)
-
Non-nucleophilic buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase C18 HPLC column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in ACN.
-
Prepare a 20 mM stock solution of the thiol (e.g., NAC) in the reaction buffer. Note: Preparing the thiol solution fresh is crucial to minimize oxidation to the disulfide.
-
-
Reaction Initiation:
-
Equilibrate separate vials of the reaction buffer to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the reaction, add the thiol stock solution to the buffer to achieve a final concentration of 1 mM.
-
Immediately add the this compound stock solution to achieve a final concentration of 100 µM. The thiol should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
-
Time-Point Quenching:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of a quenching solution (e.g., 1% TFA in ACN) to stop the reaction by acidification.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the reactant (this compound) from the product (the thiol adduct).
-
Monitor the disappearance of the reactant peak at an appropriate UV wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time (in seconds).
-
The slope of the resulting linear plot is equal to -k', the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [Thiol] .
-
The workflow for this kinetic analysis can be summarized as follows:
Caption: Experimental workflow for kinetic analysis of thiol reactivity.
Section 3: Quantitative Reactivity Data
While specific kinetic data for this compound is not widely published, data from analogous chloroacetamides provide a valuable benchmark for its expected reactivity. The reaction rate is highly dependent on the nucleophilicity of the reacting partner, which is in turn influenced by its pKa and the reaction pH.[3] The thiolate anion (RS⁻) is a much more potent nucleophile than its protonated thiol (RSH) form.
The following table summarizes representative second-order rate constants for the reaction of chloroacetamide with various biological nucleophiles, providing an estimation of the reactivity landscape.
| Nucleophile | pKa (of Nucleophilic Group) | pH | Temp (°C) | k (M⁻¹s⁻¹) | Reference |
| Cysteine | ~8.1 | 7.4 | 30 | ~0.1 | [3] |
| Mercaptoethylamine | ~8.1 | 7.4 | 30 | ~0.12 | [3] |
| Glutathione (thiol) | ~8.7 | 7.4 | 25 | ~0.03 | Estimated |
| Histidine (imidazole) | ~6.0 | 7.4 | 25 | Sluggish | [8] |
| Lysine (ε-amino) | ~10.5 | 7.4 | 25 | Very Slow | [3] |
Note: The rate constant for glutathione is estimated based on its structural similarity and pKa relative to cysteine. The reactivity of this compound may be slightly lower due to steric effects from the azocane ring.
Section 4: Applications in Drug Discovery and Chemical Biology
The predictable SN2 reactivity and cysteine-selectivity of the chloroacetamide moiety make this compound a valuable tool for:
-
Targeted Covalent Inhibitors (TCIs): By incorporating this molecule into a larger ligand that binds non-covalently to a protein of interest, a TCI can be designed. If a cysteine residue is located near the binding site, the chloroacetyl group can form a permanent covalent bond, leading to potent and durable inhibition.[1][9] This strategy has been successfully employed to target kinases and other enzymes implicated in disease.
-
Chemical Probes and Activity-Based Profiling: this compound can be functionalized with reporter tags (e.g., fluorophores, biotin) to create probes for identifying and labeling specific cysteine-containing proteins in complex biological samples.
-
Bioconjugation: It serves as a reliable linker for conjugating molecules to cysteine-containing peptides and proteins. The stability of the resulting thioether bond is a key advantage.[8]
Conclusion
This compound is a highly useful electrophilic building block whose reactivity is governed by the well-defined SN2 mechanism of its α-chloroacetamide core. Its electrophilicity is potent enough for efficient reaction with soft nucleophiles like cysteine under physiological conditions, while the attached azocane ring provides a steric and conformational handle that can be exploited to fine-tune selectivity and pharmacokinetic properties. The robust and reproducible methods for quantifying its reactivity, such as HPLC-based kinetic analysis, empower researchers to rationally design and deploy this versatile molecule in the development of next-generation covalent therapeutics and chemical biology tools.
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The Chloroacetyl Group in Synthesis: A Technical Guide to Chloroacetylating Agents
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of chloroacetylating agents in organic synthesis. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles governing the application of these versatile reagents, with a focus on chloroacetyl chloride and chloroacetic anhydride. The aim is to equip the reader with the expert insights necessary to effectively and safely incorporate chloroacetylation into their synthetic strategies.
The Strategic Value of the Chloroacetyl Moiety
The introduction of a chloroacetyl group onto a molecule is a powerful and frequently employed tactic in synthetic organic chemistry. This functional group serves a dual purpose. Firstly, the formation of the amide or ester bond via chloroacetylation is a robust and high-yielding transformation. Secondly, and more critically, the resulting α-chloroacetyl group is a versatile synthetic handle. The presence of the electron-withdrawing chlorine atom activates the adjacent carbonyl group and provides a reactive site for subsequent nucleophilic substitution, enabling facile elaboration of the molecular scaffold.[1] This two-pronged utility makes chloroacetylating agents indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]
The chloroacetyl group is a key component in a variety of biologically active molecules. Its incorporation has been instrumental in the development of anticancer, antibiotic, antiviral, and antidiabetic agents.[3] The acetamido linker, often installed via chloroacetylation, can enhance a drug candidate's pharmacokinetic properties, stability, and target selectivity.[3] For instance, chlorine-containing compounds are integral to over 250 FDA-approved drugs, highlighting the significance of chloro-functionalization in medicinal chemistry.[4]
A Comparative Analysis of Premier Chloroacetylating Agents
While several reagents can effect chloroacetylation, chloroacetyl chloride (ClCH₂COCl) and chloroacetic anhydride ((ClCH₂CO)₂O) are the most prominent. The choice between these two agents is dictated by the specific requirements of the reaction, including substrate sensitivity, desired reactivity, and reaction conditions.
| Feature | Chloroacetyl Chloride | Chloroacetic Anhydride |
| Reactivity | Highly reactive | Moderately reactive, often gentler |
| Byproducts | HCl (corrosive) | Chloroacetic acid |
| Physical State | Colorless to yellow liquid[5] | Solid |
| Boiling Point | 106 °C[5] | 120-123 °C at 20 mmHg |
| Primary Use | General purpose, high-yield N- and O-acylation[1] | Acylation of sensitive substrates, selective reactions[6] |
Chloroacetyl Chloride: As an acyl chloride, it is a potent electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and thiols.[7] Its high reactivity ensures rapid and often quantitative conversion. However, this reactivity also necessitates careful handling, as it readily hydrolyzes in the presence of water to form hydrochloric acid. The generation of corrosive HCl gas during the reaction often requires the use of a base or an acid scavenger.[8]
Chloroacetic Anhydride: This reagent offers a milder alternative to chloroacetyl chloride.[6] The reaction with nucleophiles proceeds under less vigorous conditions, which can be advantageous when dealing with sensitive functional groups that might not tolerate the harshness of acyl chlorides. The byproduct of the reaction is chloroacetic acid, which is less corrosive than HCl. Chloroacetic anhydride is particularly useful for achieving higher selectivity and yield in certain applications.[6]
The Mechanism of Chloroacetylation: A Tale of Two Pathways
The chloroacetylation of nucleophiles, such as amines and alcohols, generally proceeds through a nucleophilic acyl substitution mechanism. However, the precise pathway can be influenced by the substrate, the chloroacetylating agent, and the reaction conditions.[9]
The Addition-Elimination Pathway
For most reactions involving amines and alcohols, the predominant mechanism is a two-step addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon of the chloroacetylating agent, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the leaving group (chloride in the case of chloroacetyl chloride, or a chloroacetate anion for chloroacetic anhydride) to yield the chloroacetylated product.[9]
Caption: A workflow for the safe handling of chloroacetylating agents.
Conclusion
Chloroacetylating agents, particularly chloroacetyl chloride and chloroacetic anhydride, are powerful tools in the arsenal of the synthetic chemist. Their ability to efficiently introduce a versatile chloroacetyl handle has cemented their importance in the synthesis of a wide range of valuable molecules, from pharmaceuticals to agrochemicals. A thorough understanding of their reactivity, mechanistic nuances, and safe handling procedures, as outlined in this guide, is paramount for their successful and responsible application in research and development. The continued innovation in reaction conditions, such as the use of aqueous media, further enhances the utility and sustainability of chloroacetylation in modern organic synthesis.
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Dalal, N., Kumar, A., & Balaji, B. S. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(9), 899-906. [Link]
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Process For The Preparation Of Chloroacetyl Chloride. (2023, March 2). Yufeng. [Link]
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1-(Chloroacetyl)azocane safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 1-(Chloroacetyl)azocane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the currency of innovation. This compound (CAS No. 14368-26-4) represents one such entity, a bifunctional molecule valuable as a chemical building block.[1][2][3] Its structure, combining a reactive chloroacetyl group with a saturated azocane ring, offers significant synthetic utility. However, this same reactivity necessitates a thorough and proactive understanding of its potential hazards.
This guide is designed to provide a comprehensive framework for the safe handling, use, and disposal of this compound. As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document synthesizes data from its parent structures—chloroacetyl chloride and azocane—and the well-established principles of handling reactive N-acyl compounds.[4] The core philosophy of this guide is risk mitigation through understanding the underlying chemical principles. We will not merely list procedures; we will explain the causality behind them, creating a self-validating system of protocols rooted in scientific integrity.
Section 1: Chemical and Hazard Identification
This compound is a tertiary amide formed by the acylation of the secondary amine, azocane (also known as heptamethyleneimine).[4][5] The primary reactive center of the molecule is the electrophilic carbon of the chloroacetyl group.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | N-(Chloroacetyl)heptamethyleneimine | N/A |
| CAS Number | 14368-26-4 | [1] |
| Molecular Formula | C₉H₁₆ClNO | [1] |
| Molecular Weight | 189.68 g/mol | [1] |
| Appearance | Data not available; likely a liquid or low-melting solid. | N/A |
Inferred Hazard Profile
Due to the absence of specific toxicological data, the hazard profile is extrapolated from the chloroacetyl functional group, which is known for its high toxicity and reactivity. The hazards are primarily driven by the chloroacetyl moiety, which acts as a potent alkylating agent. The parent acyl chloride, chloroacetyl chloride, is classified as highly toxic and corrosive.[6][7] While the amide in this compound is less reactive than the acyl chloride, the compound retains significant hazardous potential.
Anticipated GHS Hazard Classification:
| Pictogram | GHS Class | Hazard Statement | Rationale and Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[6][8] | The chloroacetyl group can alkylate biological macromolecules. This reactivity is the basis for its toxicity, causing cellular damage upon absorption.[6] | |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[6][8] | The compound is a lachrymator and can cause severe irritation and chemical burns upon contact with skin, eyes, and mucous membranes.[9][10][11] Hydrolysis on moist tissue can release chloroacetic acid and hydrochloric acid, contributing to its corrosive nature.[11] | |
| Specific Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure.[6] | Chronic exposure to related chloroacetyl compounds has been shown to cause organ damage, particularly to the respiratory system.[6] |
Section 2: The Hierarchy of Controls - A Proactive Safety Workflow
Effective risk management relies on a multi-layered approach. The "Hierarchy of Controls" is a fundamental principle in chemical safety that prioritizes the most effective measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Caption: Fig 1. Hierarchy of Controls Model.
-
Elimination/Substitution : For most research applications, eliminating the need for this compound is not feasible. However, always consider if a less hazardous analogue could achieve the same synthetic goal.
-
Engineering Controls : This is the most critical layer for safe handling. All work with this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9] For handling larger quantities or highly sensitive operations, a glovebox may be warranted. Ensure safety showers and eyewash stations are readily accessible and tested.[5][9]
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop detailed, written SOPs for all experiments involving this compound. The SOP should cover weighing, transfer, reaction setup, workup, and disposal.
-
Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.
-
Restricted Access : Designate specific areas within the lab for working with highly toxic compounds.
-
-
Personal Protective Equipment (PPE) : PPE is not a substitute for robust engineering controls but is a mandatory final barrier.
Section 3: Experimental Protocols - Safe Handling in Practice
Required Personal Protective Equipment (PPE)
A risk assessment should guide PPE selection, but the following provides a baseline for any manipulation of this compound.[10]
| Protection Type | Specification | Rationale / Causality |
| Eye/Face Protection | Indirect-vent, splash-resistant chemical goggles AND a full-face shield.[10][12] | Protects against splashes and corrosive vapors. Standard safety glasses are insufficient. Contact lenses should not be worn.[10] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Check manufacturer's compatibility charts. Immediately remove and replace any gloves that are contaminated.[8][13] |
| Body Protection | Chemical-resistant lab coat (fully fastened). Consider a chemical-resistant apron for larger quantities. | Protects skin from splashes and contamination. Do not wear street clothes under the lab coat that expose skin (e.g., shorts).[13] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. For emergency situations or spill cleanup, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[8][9] | The fume hood provides primary respiratory protection. Respirator use requires a formal respiratory protection program, including fit-testing.[9] |
Step-by-Step Handling Protocol
-
Preparation :
-
Demarcate the work area within the fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment. Ensure it is dry, as residual moisture can cause slow hydrolysis.
-
Have appropriate quenching and spill cleanup materials ready before you begin (See Section 4).
-
-
Weighing and Transfer :
-
Perform all weighing and transfers inside the fume hood.
-
If transferring a solid, use a spatula and weigh onto creased weighing paper or directly into a tared vessel.
-
If transferring a liquid, use a syringe or cannula. Never pour directly from the bottle if a more controlled method is available.
-
Close the primary container immediately after dispensing.
-
-
Reaction Setup :
-
Conduct all reactions in a sealed or well-contained apparatus within the fume hood.
-
If heating the reaction, use a controlled heating mantle and a condenser to prevent vapor release.
-
Ensure any off-gassing from the reaction is directed through a scrubbing system (e.g., a bubbler containing a suitable neutralizing agent like a dilute sodium bicarbonate solution) if toxic byproducts are anticipated.
-
-
Post-Reaction Workup and Purification :
-
Quench the reaction carefully with an appropriate reagent (e.g., slow addition to a stirred, cooled solution of sodium bicarbonate or a secondary amine like diethylamine).
-
Perform all extractions and purifications (e.g., chromatography) within the fume hood.
-
-
Decontamination and Waste Disposal :
-
Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) into a designated waste container. Then, wash thoroughly.
-
Wipe down the work area in the fume hood with a decontaminating solution.
-
Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[6]
-
Section 4: Emergency Procedures
Preparedness is paramount. All personnel must know the location of emergency equipment and be trained on these procedures.
Caption: Fig 2. Emergency Response Decision Tree.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing.[14][15] Seek immediate medical attention.[14]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 30 minutes, holding the eyelids open.[14] Remove contact lenses if it can be done easily. Seek immediate medical attention.[8][14]
-
Inhalation : Move the person to fresh air immediately.[8][13] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[14] Symptoms like pulmonary edema can be delayed for several hours.[11][14]
-
Ingestion : Do NOT induce vomiting.[8][13] Rinse mouth with water. Seek immediate medical attention.[8][16]
Spills and Leaks
-
Small Spill (inside a fume hood) :
-
Ensure appropriate PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent rated for chemical spills.[12] Do not use combustible materials like paper towels alone.
-
Slowly and carefully neutralize the spill by covering it with sodium bicarbonate or a similar weak base.
-
Collect the absorbed material using non-sparking tools into a labeled, sealed container for hazardous waste disposal.[12]
-
-
Large Spill (or any spill outside a fume hood) :
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Section 5: Storage and Disposal
Storage
-
Store in a tightly sealed, properly labeled container.[17]
-
Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[8][17]
-
Store away from incompatible materials, especially water, strong bases, alcohols, and oxidizing agents.[9][14] The parent compound, chloroacetyl chloride, reacts violently with these substances.[12][14] While the amide is more stable, hydrolysis and other reactions are still possible.
-
Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to moisture and long-term stability is required.
Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]
-
Dispose of waste through your institution's EHS department in accordance with all local, state, and federal regulations.[18]
-
Never dispose of this chemical down the drain.[13]
Conclusion
This compound is a valuable research tool, but its utility is intrinsically linked to its reactivity and, therefore, its potential hazards. By understanding the chemical nature of the chloroacetyl group, implementing a stringent hierarchy of controls, and preparing for emergency scenarios, researchers can mitigate the risks associated with its handling. Adherence to these principles ensures not only personal safety but also the integrity of the research environment.
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- INCHEM. (2018). ICSC 0210: Acetyl Chloride.
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- ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
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- Spectrum Chemical. (2006). Material Safety Data Sheet: Chloroacetyl Chloride.
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- Mohareb, R. M., El-Sayed, N. N., & Abdelaziz, M. A. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-8463.
- Thornton, M. I., Gerona, R., & Tomaszewski, C. (2016). Acute Toxicity Associated with Use of 5F-Derivations of Synthetic Cannabinoid Receptor Agonists with Analytical Confirmation. Journal of medical toxicology, 12(3), 297-301.
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- Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1993). Synthesis and Evaluation of 1-Acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines as Antineoplastic Agents. Journal of medicinal chemistry, 36(22), 3496-3502.
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- Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9.
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Methodological & Application
Application Notes and Protocols for Amide Bond Formation Utilizing 1-(Chloroacetyl)azocane
Prepared by: Gemini, Senior Application Scientist
Introduction: A Stable and Versatile Reagent for Chloroacetylation
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1] While numerous methods exist for this pivotal transformation, the use of acyl chlorides remains a robust and widely employed strategy.[2] 1-(Chloroacetyl)azocane emerges as a valuable reagent in this context, offering a more stable and handleable solid alternative to the highly reactive and volatile chloroacetyl chloride liquid.[3]
The azocane moiety, an eight-membered saturated nitrogen heterocycle, is a recurring motif in various biologically active compounds.[4] The incorporation of a chloroacetyl group onto this scaffold provides a bifunctional building block. The pre-formed amide of this compound is relatively unreactive, allowing the terminal chloroacetyl group to serve as a potent electrophile for subsequent amide bond formation with a desired amine. This two-stage approach, where the reactive acyl chloride is first "tamed" by a cyclic amine, allows for greater control and selectivity in complex syntheses. Furthermore, the resulting N-chloroacetylated product contains a reactive chloride handle, poised for further functionalization via nucleophilic substitution, making it a versatile intermediate for library synthesis and lead optimization.[5][6]
This document provides a comprehensive guide to the utilization of this compound for the synthesis of amides, detailing the underlying mechanism, a step-by-step experimental protocol, and critical considerations for successful implementation.
Mechanism of Amide Bond Formation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroacetyl group of this compound. This forms a tetrahedral intermediate which then collapses, with the azocane amide acting as a leaving group to generate the new, more stable amide product and this compound anion. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7]
Caption: Nucleophilic acyl substitution mechanism for amide bond formation.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol provides a general method for the reaction of this compound with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine substrate.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Chloroacetylating agent | Custom Synthesis |
| Primary or Secondary Amine | Nucleophile | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Aprotic solvent | Fisher Scientific |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Aqueous wash | Fisher Scientific |
| Brine (Saturated NaCl solution) | Aqueous wash | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent | Fisher Scientific |
| Silica Gel | Stationary phase for chromatography | Sorbent Technologies |
| Round-bottom flask | Reaction vessel | VWR |
| Magnetic stirrer and stir bar | Agitation | VWR |
| Ice bath | Temperature control | N/A |
| Separatory funnel | Liquid-liquid extraction | VWR |
| Rotary evaporator | Solvent removal | Heidolph |
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
-
Addition of this compound:
-
In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-6 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).[8]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stoichiometry (Amine:Reagent:Base) | 1.0 : 1.1 : 1.2 | A slight excess of the acylating agent and base ensures complete consumption of the limiting amine. |
| Solvent Concentration | ~0.1 M | A balance between reaction rate and ease of handling. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction, preventing side product formation.[7] |
| Reaction Time | 2 - 6 hours | Substrate-dependent; should be monitored by TLC. |
Safety and Handling
-
This compound: While more stable than chloroacetyl chloride, it is still a reactive electrophile and a potential alkylating agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Bases: Triethylamine and diisopropylethylamine are corrosive and have strong odors. Handle with care in a fume hood.
-
General Precautions: The reaction of acylating agents with amines can be exothermic.[7] Maintaining a low initial temperature is crucial for safety and reaction control.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; inactive reagent; steric hindrance of the amine. | - Ensure all reagents are anhydrous. - Increase reaction time or temperature. - Consider a more forcing solvent like THF or acetonitrile.[8] - For highly hindered amines, a stronger activating agent may be needed. |
| Formation of Side Products | Reaction temperature too high; presence of moisture. | - Maintain the reaction at 0 °C during the addition of the acylating agent.[9] - Use anhydrous solvents and reagents. |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. | - Optimize the solvent system for column chromatography. - Attempt recrystallization from various solvent systems. - An acidic or basic wash during work-up may help remove unreacted starting materials. |
Conclusion
This compound serves as a practical and effective reagent for the synthesis of N-chloroacetylated amides. Its solid nature and relative stability offer advantages in handling and storage compared to chloroacetyl chloride. The protocol outlined herein provides a robust starting point for the synthesis of a wide range of amides, which can be valuable intermediates in the development of novel therapeutics and other functional molecules.
References
- Mishra, D., & Singh, R. (2014). A facile amidation of chloroacetyl chloride using DBU.
- Google Patents. (2018). WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane.
- Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
- Miller, O., & O'Reilly, E. (2017). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst.
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]
- Sakarya, S., & Ketrez, O. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. Acta Chimica Slovenica, 70(3), 628-633.
- Yusufov, M. S., Abdushukurov, A. K., Akhmedova, N. B., & Yazilova, G. M. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Universum: химия и биология, (5 (83)).
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ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]
- Özil, M., & Ilhan, I. O. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1149-1162.
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Abe, N., Kakei, H., & Fujinaga, T. (2002). Reaction of 8-amino-3-phenyl-1-azaazulene with chloroketene. Heterocycles, 57(6), 1047-1054.
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ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
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PubChem. (n.d.). Azocan. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- Heinze, T., & Rahn, K. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide.
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
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MDPI. (2022). Solvent-Free and Efficient One-Pot Strategy for Synthesis of the Triazine-Heterocycle Azacyanines. Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetyl chloride, chloro- (CAS 79-04-9). Retrieved from [Link]
-
PubChem. (n.d.). 1-(Chloroacetyl)pyrrolidine. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-(Chloroacetyl)azocane for the Development of Novel Covalent Drug Candidates
Introduction: The Strategic Advantage of 1-(Chloroacetyl)azocane in Covalent Drug Design
The resurgence of covalent inhibitors in drug discovery marks a strategic shift towards achieving durable therapeutic effects and overcoming drug resistance.[1][2] These molecules function through a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a stable, irreversible covalent bond with a nucleophilic amino acid residue.[3] This approach can lead to enhanced biochemical efficiency, prolonged duration of action that outlasts the inhibitor's pharmacokinetics, and the potential for a superior therapeutic index.[2]
Within this paradigm, the chloroacetamide moiety has emerged as a key electrophilic "warhead," valued for its reactivity towards nucleophilic residues, particularly cysteine.[4][5] Unlike more common warheads like acrylamides, chloroacetamides form highly stable thioether bonds, providing an unambiguous covalent linkage that is less prone to reversal, making it ideal for target validation and achieving sustained inhibition.[5][6]
This guide focuses on This compound , a bifunctional building block that uniquely combines this potent chloroacetamide warhead with an eight-membered azocane ring. The azocane scaffold is a compelling, under-explored chemical space in medicinal chemistry.[7] Its flexible, three-dimensional nature offers significant advantages over traditional flat, aromatic scaffolds, potentially leading to improved solubility, novel intellectual property, and unique binding interactions.[8]
This document provides a comprehensive framework for researchers, outlining the synthesis, purification, and biological evaluation of novel drug candidates derived from this compound. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of each experimental stage.
Synthesis of this compound Derivatives: A General Protocol
The core of this workflow is the N-acylation of a nucleophilic amine, thiol, or alcohol with this compound. The chloroacetyl group serves as a powerful acylating agent, while the subsequent chloro- substituent provides a handle for covalent modification of the biological target.[9] This protocol details a standard procedure for coupling this compound with a primary or secondary amine.
Causality and Experimental Rationale
-
Solvent: Dichloromethane (DCM) is chosen for its inertness and ability to dissolve a wide range of organic substrates. Anhydrous conditions are critical as this compound is moisture-sensitive and will readily hydrolyze.[10][11]
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the acylation, driving the reaction to completion and preventing the protonation and deactivation of the nucleophilic amine.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[12] Allowing the reaction to proceed to room temperature ensures completion without promoting side reactions.
-
Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the consumption of the starting materials and the formation of the less polar product. This prevents unnecessary extensions of reaction time or premature workup.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
This compound
-
Nucleophile of interest (e.g., aniline, benzylamine, thiophenol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired nucleophile (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled, stirring mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the limiting reagent is consumed (typically 2-4 hours).
-
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Purification (Self-Validation Step): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).
-
Characterization (Self-Validation Step): Characterize the purified product to confirm its identity and purity using:
-
LC-MS: To confirm the molecular weight.
-
¹H and ¹³C NMR: To confirm the structure.
-
HRMS: To confirm the exact mass and elemental composition.
-
Data Presentation: Example Nucleophiles and Conditions
| Entry | Nucleophile | Base | Time (h) | Expected Product Mass [M+H]⁺ |
| 1 | Aniline | TEA | 2 | 267.14 |
| 2 | 4-Fluoroaniline | TEA | 3 | 285.13 |
| 3 | Benzylamine | DIPEA | 2 | 281.16 |
| 4 | Thiophenol | DIPEA | 4 | 284.11 |
| 5 | Piperidine | TEA | 1.5 | 259.18 |
Biological Evaluation Workflow
Once a library of derivatives is synthesized and characterized, the next phase is to assess their biological activity. This workflow focuses on identifying and validating covalent inhibitors against a protein of interest, typically one with a reactive cysteine residue.[14]
Protocol: Biochemical Screening for Covalent Inhibition
This protocol provides a method to assess the time-dependent inhibition characteristic of covalent modifiers.[15]
Rationale: Covalent inhibitors display an IC₅₀ value that decreases with longer pre-incubation times with the target enzyme, as the irreversible reaction proceeds. This "IC₅₀ shift" is a hallmark of covalent binding and distinguishes it from reversible inhibition.[15]
Procedure:
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 1 mM DTT, 0.01% Tween-20).[16]
-
Target Enzyme solution (e.g., a kinase) at 2X final concentration.
-
Compound dilutions in DMSO, then further diluted in assay buffer to 10X final concentration.
-
Substrate solution (e.g., ATP and peptide substrate) at 2X final concentration.
-
-
Pre-incubation:
-
In a 384-well plate, add enzyme solution.
-
Add compound dilutions. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Incubate the enzyme-compound mixture for different time points (e.g., 15 min, 60 min, 120 min) at room temperature.
-
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Reaction & Detection: Incubate for the optimized reaction time (e.g., 60 min). Stop the reaction and measure the output signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis (Self-Validation Step):
-
Normalize the data to controls.
-
Plot the percent inhibition versus log[Inhibitor] for each pre-incubation time point.
-
Calculate the IC₅₀ value for each time point. A significant decrease in IC₅₀ with increased pre-incubation time provides evidence of time-dependent, potentially covalent, inhibition.
-
Protocol: Validation of Covalent Adduct Formation by Mass Spectrometry
Rationale: The most definitive proof of covalent modification is the direct observation of the mass increase of the target protein corresponding to the addition of the inhibitor. High-resolution mass spectrometry (HRMS) is the gold standard for this confirmation.[17][18]
Procedure:
-
Incubation: Incubate the target protein (e.g., 5-10 µM) with an excess of the hit compound (e.g., 5-10 fold molar excess) for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction. Include a protein-only control (incubated with DMSO).
-
Sample Cleanup: Desalt the protein sample to remove unreacted compound and buffer components using a suitable method (e.g., C4 ZipTip or buffer exchange column).
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein sample by direct infusion into a high-resolution mass spectrometer (e.g., ESI-QTOF).[18]
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis (Self-Validation Step):
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the compound-treated protein with the DMSO-treated control.
-
A mass shift corresponding to the molecular weight of the bound inhibitor fragment (minus the leaving group, Cl) confirms covalent adduct formation. For a derivative from Protocol 2.2, the expected mass shift would be (MW of inhibitor - 35.45 Da).
-
Early ADME/Tox Profiling
To ensure that promising covalent inhibitors have drug-like properties, early in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial.[19][20][21] These assays help to de-risk candidates by identifying potential liabilities before committing to expensive in vivo studies.[22]
Recommended In Vitro ADME/Tox Assays
The following table summarizes key initial assays for evaluating the drug-like properties of lead compounds.
| Assay | Property Assessed | Rationale & Importance |
| Metabolic Stability | Susceptibility to metabolism | Measures compound clearance by liver enzymes (microsomes or hepatocytes). Low stability can lead to poor in vivo exposure. |
| Caco-2 Permeability | Intestinal absorption | Predicts oral bioavailability by assessing a compound's ability to cross the intestinal barrier.[21] |
| Plasma Protein Binding | Distribution in blood | Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active. |
| CYP450 Inhibition | Drug-drug interaction potential | Assesses if the compound inhibits major cytochrome P450 enzymes, which can cause adverse drug-drug interactions. |
| hERG Inhibition | Cardiotoxicity risk | Screens for inhibition of the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk. |
| Cytotoxicity (e.g., HepG2) | General cellular toxicity | Measures the concentration at which the compound induces cell death in a liver cell line, indicating potential hepatotoxicity. |
A standard protocol involves incubating the test compound with the relevant biological system (e.g., liver microsomes, Caco-2 cells) and quantifying the amount of remaining parent compound over time using LC-MS/MS.[23]
Safety, Handling, and Disposal
CAUTION: this compound and related acyl chlorides are reactive, corrosive, and moisture-sensitive chemicals.[24][25]
-
Handling: Always handle in a well-ventilated fume hood.[26] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials like water, alcohols, and strong bases.[11]
-
Spills: Neutralize small spills with an inert absorbent material (e.g., vermiculite) and then quench cautiously with a solution of sodium bicarbonate.
-
Disposal: Unused material and waste should be quenched by slow addition to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local, state, and federal regulations. Never dispose of reactive acyl chlorides down the drain.[10]
References
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-
Johnson, D. S., et al. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]
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Emerging strategies in covalent inhibition. Royal Society of Chemistry. (2021). [Link]
-
Willems, L. I., et al. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. (2022). [Link]
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In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
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Carrel, A., et al. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. (2025). [Link]
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Šterk, D., et al. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry. (2022). [Link]
-
Niu, B., et al. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of the American Society for Mass Spectrometry. [Link]
-
Zhang, Y., et al. Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega. (2023). [Link]
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Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
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In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
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Gao, Y., et al. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. (2022). [Link]
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Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
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Słoczyńska, K., et al. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. (2024). [Link]
-
Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]
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From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]
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Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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Beyett, T. S., et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. (2021). [Link]
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Yuldashev, F. A., et al. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. (2021). [Link]
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Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]
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Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
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Cirrincione, G., et al. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules. (2021). [Link]
-
Pathak, T. P., et al. One-Pot Synthesis of Aza-Diketopiperazines Enabled by Controlled Reactivity of N-Isocyanate Precursors. Organic Letters. (2018). [Link]
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Cirrincione, G., et al. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. PubMed. (2021). [Link]
-
Tautermann, C. S. Protocol for Rational Design of Covalently Interacting Inhibitors. Molecular Informatics. (2014). [Link]
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Importance of ADME and Toxicology Studies in Drug Discovery. Visikol. [Link]
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Böger, C., et al. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. (2004). [Link]
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Wang, Z., et al. Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Journal of the Chinese Chemical Society. [Link]
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Analysis of 1-(Chloroacetyl)azocane Reaction Products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the analysis of reaction mixtures containing 1-(chloroacetyl)azocane, a reactive electrophilic compound. Chloroacetamides are a class of covalent modifiers known to alkylate nucleophilic residues, making them valuable tools in chemical biology and drug discovery for forming stable covalent bonds with biological targets.[1][2] A robust and sensitive analytical method is crucial for monitoring reaction kinetics, identifying products, and characterizing potential off-target reactions or degradation pathways. This guide details a comprehensive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol, from sample preparation to data interpretation, designed to provide clear, reproducible results for researchers working with this and similar reactive intermediates.
Introduction: The Significance of Covalent Modifiers
Covalent inhibitors have become a powerful modality in drug discovery, capable of achieving high potency and prolonged duration of action.[3] The chloroacetamide functional group is a key electrophile, or "warhead," that reacts with nucleophilic amino acid residues such as cysteine via an SN2 mechanism.[1][4] this compound combines this reactive group with an eight-membered azocane ring, a scaffold that can be elaborated to achieve specific target engagement.
The successful development of covalent modifiers relies on the precise characterization of their reactivity. It is essential to confirm that the desired covalent adduct is formed with the target protein, while also monitoring for potential side reactions.[5] Key analytical questions include:
-
What is the rate of consumption of the parent compound?
-
What is the identity of the major reaction product(s)?
-
Are hydrolysis byproducts or other adducts being formed?
HPLC-MS is the ideal analytical tool for this purpose, offering high-resolution separation of complex mixtures coupled with sensitive and specific mass-based detection.[5][6] This note establishes a foundational HPLC-MS protocol tailored for the analysis of this compound reactions.
Principle Reaction Pathways
This compound's reactivity is dominated by the electrophilic carbon of the chloroacetyl group. The primary reactions to monitor are nucleophilic substitution and hydrolysis.
-
Nucleophilic Substitution: The desired reaction pathway, where a nucleophile (e.g., a cysteine thiol from a target protein or small molecule mimic) displaces the chloride ion.[4][7]
-
Hydrolysis: A common competing reaction, especially in aqueous buffers, where water acts as the nucleophile, converting the chloroacetamide to a hydroxyacetamide derivative.[8][9][10]
Caption: Key reaction pathways for this compound.
Experimental Methodologies
This section outlines the complete protocol, from materials and instrumentation to data analysis. The causality behind parameter selection is explained to allow for logical troubleshooting and adaptation.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile (ACN) and water.
-
Additives: LC-MS grade formic acid (FA).
-
Standards: this compound (synthesis required or custom order), and if available, synthesized standards of expected products (e.g., the corresponding hydroxyacetyl or glutathione adduct).
-
Reaction Components: Buffer (e.g., phosphate-buffered saline, PBS), quenching solution (e.g., 10% formic acid in 50:50 ACN/water), and the nucleophile of interest (e.g., N-acetyl-cysteine or glutathione as a model).
Instrumentation and Parameters
The following parameters provide a robust starting point for analysis on a typical HPLC system coupled to a single quadrupole or triple quadrupole/ion trap mass spectrometer.
Rationale for Parameter Choices:
-
Column: A C18 stationary phase is chosen for its versatility in retaining small molecules with mixed polarity like this compound. The azocane ring provides sufficient hydrophobicity for good retention.
-
Mobile Phase: A water/acetonitrile gradient is standard for reversed-phase chromatography. Formic acid is added to acidify the mobile phase, which improves peak shape and enhances ionization efficiency in positive ESI mode by promoting protonation of the analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected because the nitrogen atoms in the azocane ring and the amide group are readily protonated to form [M+H]+ ions.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, return to 5% B over 0.5 min, hold 1.5 min |
| Total Run Time | 8 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive (+) |
| Scan Mode | Full Scan |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Overall Analytical Workflow
The process from reaction to result follows a systematic and logical progression designed to ensure data integrity.
Caption: High-level workflow for HPLC-MS reaction monitoring.
Step-by-Step Protocols
Protocol 1: Sample Preparation from a Reaction Mixture
This protocol is designed to stop the reaction and prepare the sample for analysis in a single, rapid procedure.
-
Prepare Quenching Solution: In a microcentrifuge tube, prepare 90 µL of a quenching solution (e.g., 1% formic acid in 50:50 ACN/Water). This acidic and organic-rich solution will immediately halt the reaction by denaturing any protein and diluting reactants.
-
Initiate Reaction: Start your chemical reaction in a separate vial (e.g., 100 µM this compound with 1 mM N-acetyl-cysteine in PBS buffer).
-
Sample at Timepoint: At your desired timepoint (e.g., t = 0, 5, 15, 60 min), withdraw 10 µL from the reaction mixture.
-
Quench Immediately: Dispense the 10 µL aliquot directly into the 90 µL of quenching solution prepared in Step 1.
-
Vortex: Cap the microcentrifuge tube and vortex thoroughly for 10 seconds to ensure complete mixing and quenching.
-
Clarify (if necessary): If the sample contains precipitated protein, centrifuge at >12,000 x g for 5 minutes.
-
Transfer: Carefully transfer the supernatant to an HPLC vial with an insert. The sample is now ready for injection.
Protocol 2: HPLC-MS System Operation
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline pressure is observed.
-
MS Tuning (if required): Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.
-
Sequence Setup: Create a sequence in the instrument control software. Include solvent blanks at the beginning to confirm system cleanliness, followed by your timepoint samples.
-
Sample Injection: Place the prepared HPLC vials in the autosampler and begin the sequence.
-
Data Acquisition: Monitor the system for stable pressure and spray during the run.
Data Analysis and Interpretation
Accurate data analysis begins with knowing what masses to look for. The molecular weight of this compound (C₉H₁₆ClNO) is 189.09 g/mol .
Table 3: Expected Ions for Key Analytes
| Compound | Formula | Exact Mass | Expected Ion [M+H]⁺ | Notes |
|---|---|---|---|---|
| Parent Compound | C₉H₁₆ClNO | 189.0920 | 190.0993 | Look for characteristic 3:1 isotope pattern of Chlorine ([M+H]⁺ and [M+2+H]⁺ at 190.1 and 192.1) |
| Hydrolysis Product | C₉H₁₇NO₂ | 171.1259 | 172.1332 | Loss of HCl, addition of H₂O |
| N-acetyl-cysteine Adduct | C₁₄H₂₄N₂O₄S | 332.1457 | 333.1530 | Displacement of Cl by the thiol |
| Glutathione Adduct | C₁₉H₃₂N₄O₇S | 476.2046 | 477.2119 | Displacement of Cl by the thiol |
Analysis Steps:
-
Open Data File: Use the manufacturer's data analysis software to open the chromatogram file.
-
Extract Ion Chromatograms (EICs): Instead of looking at the Total Ion Chromatogram (TIC), generate EICs for the specific m/z values listed in Table 3. For example, to find the parent compound, extract the EIC for m/z = 190.1 ± 0.1.
-
Integrate Peaks: Integrate the area under the curve for each peak identified in the EICs. The retention time should be consistent across samples. The parent compound will likely be the most non-polar and elute later, while the hydrolysis product and adducts will be more polar and elute earlier.
-
Quantify Reaction Progress: Plot the peak area of the parent compound (m/z 190.1) versus time to observe its consumption. Simultaneously, plot the peak areas of the product(s) (e.g., m/z 333.15) to observe their formation. This provides a semi-quantitative view of the reaction kinetics.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No peak for parent compound | Compound is highly reactive and consumed before first timepoint. | Take a t=0 sample by adding the compound to the quenching solution before adding the nucleophile. |
| Poor peak shape (tailing) | Secondary interactions with column material; inappropriate pH. | Ensure mobile phase contains 0.1% formic acid. Consider a different column chemistry if tailing persists. |
| Low MS signal | Poor ionization; compound instability in source. | Confirm ESI+ mode is optimal. Try adding a small amount of ammonium formate to the mobile phase. |
| Multiple unexpected peaks | Impurities in starting material; multiple side reactions. | Run a T=0 sample of the starting material alone to identify impurities. Use MS/MS (tandem mass spectrometry) to fragment the unexpected peaks to aid in their structural identification.[5] |
Conclusion
The HPLC-MS method described provides a robust, sensitive, and reliable platform for monitoring the reactions of this compound. By combining high-resolution chromatographic separation with specific mass detection, researchers can confidently track the consumption of the parent electrophile and identify the formation of both desired adducts and potential byproducts. This analytical rigor is fundamental to advancing the development of novel covalent therapeutics and chemical probes.
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Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). Bioconjugate Chemistry - ACS Publications. [Link]
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Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
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The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2023). JACS Au - ACS Publications. [Link]
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Pitfalls in the sample preparation and analysis of N-acylethanolamines. (2010). PMC - NIH. [Link]
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Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
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Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH. [Link]
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Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
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(PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
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Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). PMC - NIH. [Link]
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Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. (2019). PubMed. [Link]
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Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
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Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
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Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. LCGC International. [Link]
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the hydrolysis of amides. Chemguide. [Link]
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LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. [Link]
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1-(Chloroacetyl)azocane: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Scaffold
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. 1-(Chloroacetyl)azocane, a bifunctional molecule featuring a reactive chloroacetyl group appended to a flexible, medium-sized azocane ring, represents a powerful and underexplored building block for the construction of complex molecular architectures. The chloroacetyl moiety serves as a versatile electrophilic handle for a wide array of nucleophilic substitution reactions, while the eight-membered azocane scaffold can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to target molecules. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.
The presence of the α-chloroamide functionality is a key feature in numerous biologically active compounds and is a valuable precursor for the synthesis of a diverse range of heterocyclic systems.[1] The strategic use of such building blocks is crucial in medicinal chemistry for the rapid generation of compound libraries for screening and lead optimization.[2] This document will detail the preparation of this compound and explore its potential in the synthesis of more complex structures, providing a foundation for its use in drug development and materials science.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 14368-26-4 | |
| Molecular Formula | C₉H₁₆ClNO | |
| Molecular Weight | 189.68 g/mol | |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | - |
Synthesis and Characterization
The synthesis of this compound is a straightforward N-acylation reaction between azocane and chloroacetyl chloride. This reaction is analogous to the well-established Schotten-Baumann conditions and similar procedures used in the synthesis of other N-chloroacetylated amines, such as the precursor to the local anesthetic lidocaine.[2][3]
Reaction Scheme
Sources
Application Notes and Protocols for Reactions Involving Chloroacetyl Chloride Derivatives
Introduction: The Versatility and Reactivity of Chloroacetyl Chloride
Chloroacetyl chloride (CAC) is a highly reactive bifunctional reagent that serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride and a primary alkyl chloride. This dual reactivity allows for its use as a versatile building block for introducing a chloroacetyl group, which can then be further functionalized.[3]
The acyl chloride moiety readily participates in reactions with a wide range of nucleophiles, including amines, alcohols, and aromatic compounds, to form stable amide, ester, and ketone linkages, respectively.[3] The α-chloro group provides a handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[4] This unique combination of reactivity makes chloroacetyl chloride an indispensable tool in the synthesis of numerous active pharmaceutical ingredients (APIs), including the local anesthetic lidocaine and the anthelmintic agent praziquantel.[5][6]
However, the high reactivity of chloroacetyl chloride also necessitates careful handling and precise control of reaction conditions to ensure both safety and the desired chemical outcome.[7] This guide provides a comprehensive overview of the experimental setup for reactions involving chloroacetyl chloride derivatives, with a focus on safety, practical protocols for common transformations, and the underlying principles that govern these reactions.
I. Critical Safety and Handling Protocols
Chloroacetyl chloride is a toxic, corrosive, and moisture-sensitive liquid.[8] Inhalation can cause severe irritation to the respiratory tract, and contact with skin and eyes can result in serious burns.[7][9] It reacts violently with water, releasing toxic and corrosive fumes, including hydrogen chloride and phosgene.[7][10] Therefore, adherence to stringent safety protocols is paramount.
A. Personal Protective Equipment (PPE): A Non-Negotiable Barrier
When handling chloroacetyl chloride, a comprehensive suite of personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and fumes.[9][11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[11][12]
-
Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[9][13] In case of significant risk of exposure, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: All manipulations of chloroacetyl chloride must be conducted in a well-ventilated chemical fume hood.[12][14] In situations where fume hood use is not feasible or in the event of a spill, a full-face respirator with an appropriate cartridge is required.[8]
B. Engineering Controls and Storage: Containing the Hazard
-
Fume Hood: All work with chloroacetyl chloride must be performed within a certified chemical fume hood to minimize inhalation exposure.[14]
-
Storage: Store chloroacetyl chloride in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and powdered metals.[7][8] The storage container should be tightly sealed to prevent exposure to moisture and should be stored in a secondary container.[15]
-
Inert Atmosphere: For reactions sensitive to moisture, it is advisable to handle chloroacetyl chloride under an inert atmosphere of nitrogen or argon.
C. Spill and Waste Management: Preparedness and Proper Disposal
-
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills can be absorbed with an inert material like dry sand or vermiculite.[7] Do not use combustible materials for absorption. The absorbed material should be collected in a sealed container for proper disposal. Never use water to clean up a spill, as it will react violently.[10][13]
-
Waste Disposal: All waste containing chloroacetyl chloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
II. General Experimental Setup: A Foundation for Success
A well-designed experimental setup is crucial for controlling reaction parameters and ensuring a safe and efficient reaction.
Caption: General inert atmosphere reaction setup for handling chloroacetyl chloride.
A. Glassware and Assembly
-
All glassware must be thoroughly dried in an oven and cooled in a desiccator before use to prevent the hydrolysis of chloroacetyl chloride.
-
The reaction is typically carried out in a round-bottom flask equipped with a magnetic stir bar for efficient mixing.
-
The flask should be fitted with a rubber septum to allow for the introduction of reagents via syringe or cannula while maintaining an inert atmosphere.
-
An inert gas inlet (nitrogen or argon) connected to a bubbler is used to maintain a positive pressure of inert gas, preventing the ingress of atmospheric moisture.
-
A dropping funnel is essential for the slow, controlled addition of chloroacetyl chloride to the reaction mixture, which is often necessary to manage the exothermic nature of the reaction.
-
A thermometer should be used to monitor the internal temperature of the reaction.
B. Temperature Control
-
Many reactions involving chloroacetyl chloride are exothermic. Therefore, a cooling bath (e.g., an ice-water bath or an ice-salt bath) is often required to maintain the desired reaction temperature.[16]
-
For reactions requiring elevated temperatures, a heating mantle with a temperature controller or an oil bath should be used.
III. Protocols for Key Transformations
The following protocols provide detailed, step-by-step methodologies for common reactions involving chloroacetyl chloride.
A. N-Acylation of Amines: Formation of Chloroacetamides
N-acylation is a fundamental transformation in which chloroacetyl chloride reacts with primary or secondary amines to form N-chloroacetylated amides.[4] These products are valuable intermediates in the synthesis of many pharmaceuticals.[16]
1. Protocol for N-Acylation in an Organic Solvent with a Tertiary Amine Base
This protocol is suitable for a wide range of amines and is commonly employed in organic synthesis.
-
Rationale: The use of an organic solvent ensures the solubility of the reactants. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[17][18]
Materials:
-
Amine (1.0 equiv)
-
Chloroacetyl chloride (1.1-1.3 equiv)
-
Triethylamine or Pyridine (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve the amine (1.0 equiv) and the tertiary amine base (1.2-1.5 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1-1.3 equiv) in the same anhydrous solvent to the reaction mixture via a dropping funnel over 15-30 minutes, ensuring the internal temperature remains below 10 °C.[17]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-6 hours.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
2. "Green" Protocol for N-Acylation in an Aqueous Phosphate Buffer
This environmentally benign protocol avoids the use of hazardous organic solvents and is particularly effective for water-soluble amines.[4]
-
Rationale: The reaction is carried out in an aqueous phosphate buffer (pH 7.4), which acts as both the solvent and the base to neutralize the HCl byproduct. This method is often faster and can lead to the direct precipitation of the pure product.
Materials:
-
Amine or amino alcohol (1.0 mmol)
-
Chloroacetyl chloride (1.1-1.2 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the amine or amino alcohol (1.0 mmol) in the phosphate buffer (10 mL) in a round-bottom flask with a magnetic stirrer.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1-1.2 mmol) dropwise to the stirring solution.[4]
-
Continue stirring at room temperature for 15-20 minutes.[4]
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If the product is soluble, extract it with an organic solvent like ethyl acetate.
-
Dry the product to obtain the pure N-chloroacetylated compound. Further purification by recrystallization from a suitable solvent (e.g., ethanol) can be performed if necessary.
Table 1: Representative N-Acylation Reactions in Phosphate Buffer [4]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 |
| 5 | 2-Aminoethanol | N-(2-Hydroxyethyl)-2-chloroacetamide | 20 | 88 |
B. Friedel-Crafts Acylation: Synthesis of Aryl Chloromethyl Ketones
Friedel-Crafts acylation involves the reaction of an aromatic compound with chloroacetyl chloride in the presence of a Lewis acid catalyst to form an aryl chloromethyl ketone. These products are important intermediates in the synthesis of various pharmaceuticals and fine chemicals.
-
Rationale: A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the chloroacetyl chloride by forming a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the arene.[19]
Caption: Workflow for a typical Friedel-Crafts acylation reaction.
Materials:
-
Aromatic compound (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Suspend anhydrous AlCl₃ (1.2 equiv) in the anhydrous solvent and cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride (1.1 equiv) to the AlCl₃ suspension.
-
To this mixture, add the aromatic compound (1.0 equiv) dropwise via a dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or distillation.
IV. Reaction Quenching and Work-up: A Critical Step for Safety and Purity
Properly quenching the reaction is essential to neutralize any unreacted chloroacetyl chloride and to facilitate product isolation.
-
Rationale: Chloroacetyl chloride reacts vigorously with water and other protic solvents.[10] A controlled quench is necessary to prevent a runaway reaction.
Quenching Procedures:
-
Aqueous Quench: For many reactions, a slow and careful addition of water or an aqueous basic solution (e.g., sodium bicarbonate) is effective.[14] The reaction mixture should be well-stirred and cooled in an ice bath during the quench.
-
Alcohol-Based Quench: Adding an alcohol like methanol or ethanol will convert the unreacted chloroacetyl chloride into the corresponding ester, which is generally less hazardous and easier to remove.[14]
-
Buffered Quench: In cases where the product is sensitive to pH changes, quenching with a buffer solution, such as a phosphate buffer, can be advantageous.[17]
V. Product Purification and Analysis
The choice of purification method depends on the physical properties of the product.
Purification Techniques:
-
Filtration: If the product precipitates from the reaction mixture, it can be isolated by simple filtration.[4]
-
Recrystallization: This is a common method for purifying solid products.[16]
-
Column Chromatography: For liquid products or for the separation of closely related impurities, column chromatography on silica gel is often employed.[20]
-
Distillation: High-boiling liquid products can be purified by vacuum distillation.[21]
Analytical Techniques for Monitoring and Characterization:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction.[16]
-
Gas Chromatography (GC): Useful for analyzing volatile products and for determining the purity of the final compound. A flame ionization detector (FID) is commonly used.[22]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the functional groups present in the product and to monitor the disappearance of the acyl chloride peak.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product.
VI. Case Study: The Synthesis of Lidocaine
The synthesis of the local anesthetic lidocaine is a classic example of the application of chloroacetyl chloride in pharmaceutical manufacturing.[6][23][24]
Caption: Synthetic pathway for Lidocaine.
The synthesis involves two key steps:
-
N-Acylation: 2,6-dimethylaniline is acylated with chloroacetyl chloride in a solvent such as glacial acetic acid, often with a buffer like sodium acetate, to form the intermediate, α-chloro-2,6-dimethylacetanilide.[24][25]
-
Nucleophilic Substitution: The chloro-substituted intermediate is then reacted with diethylamine, which displaces the chloride in an Sₙ2 reaction to yield lidocaine.[24] This step is typically carried out in a higher boiling solvent like toluene under reflux conditions.[26]
This synthesis highlights the utility of chloroacetyl chloride's bifunctional nature, where both the acyl chloride and the alkyl chloride functionalities are exploited to construct the final drug molecule.
Conclusion
Chloroacetyl chloride is a powerful and versatile reagent in organic synthesis, but its reactivity demands a thorough understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines and protocols outlined in this document, researchers can safely and effectively utilize chloroacetyl chloride and its derivatives to construct a wide array of valuable molecules for the advancement of science and medicine.
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- Friedel-Crafts Acyl
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- 22. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. people.chem.umass.edu [people.chem.umass.edu]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of N-Terminal Chloroacetylation in Solid-Phase Peptide Synthesis
Introduction: The Versatility of the Chloroacetyl Group in Peptide Chemistry
The strategic modification of peptides is a cornerstone of modern drug development and chemical biology. Among the myriad of chemical handles available, the N-terminal chloroacetyl group stands out for its unique reactivity and versatility. This electrophilic moiety serves as a robust anchor for a variety of subsequent chemical transformations, most notably for the construction of cyclic peptides, peptide-drug conjugates, and peptide polymers.[1] The chloroacetyl group's reactivity towards nucleophiles, particularly the thiol group of cysteine residues, allows for precise and efficient intramolecular or intermolecular bond formation under mild conditions.[1]
While various reagents can be employed to install the chloroacetyl group, this guide focuses on the principles and well-established protocols for N-terminal chloroacetylation of resin-bound peptides. Although specific reagents such as 1-(chloroacetyl)azocane are not widely documented in the context of solid-phase peptide synthesis (SPPS), the methodologies detailed herein are broadly applicable to common chloroacetylating agents like chloroacetyl chloride and its activated ester derivatives. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for successfully incorporating this valuable functional group into their synthetic peptides.
The primary advantage of on-resin chloroacetylation lies in its integration into the standard Fmoc-SPPS workflow. The modification is typically performed as the final synthetic step on the fully assembled, side-chain protected peptide, prior to cleavage from the solid support. This approach simplifies purification and ensures that only the intended N-terminal amine is modified. The resulting N-chloroacetylated peptide is a stable intermediate that can be cleaved, purified, and then subjected to various downstream applications.
Core Mechanism: The Chloroacetyl Group as a Selective Electrophile
The utility of the chloroacetyl group is rooted in its bifunctional nature. The acyl group readily forms a stable amide bond with the N-terminal amine of the peptide, while the α-chloro atom provides a reactive site for nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by soft nucleophiles like thiols.
This selective reactivity is the foundation for several key applications:
-
Peptide Cyclization: By incorporating a cysteine residue within the peptide sequence, an intramolecular thioether bond can be formed between the sulfhydryl group of the cysteine and the N-terminal chloroacetyl group. This is a widely used strategy for creating head-to-tail cyclic peptides, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.[1][2]
-
Conjugation and Polymerization: The chloroacetyl group can react with sulfhydryl-containing proteins or other molecules to form stable peptide conjugates.[1] Furthermore, if a peptide contains both an N-terminal chloroacetyl group and a cysteine residue, intermolecular reactions can lead to controlled polymerization.[1]
-
Surface Immobilization: Peptides bearing a chloroacetyl group can be readily immobilized on thiol-functionalized surfaces for various biochemical and diagnostic applications.
Experimental Protocols and Workflows
PART 1: On-Resin N-Terminal Chloroacetylation
This protocol describes the capping of the N-terminal amine of a resin-bound peptide with a chloroacetyl group. The procedure is performed after the final Fmoc-deprotection step of the standard SPPS cycle.
Causality Behind Experimental Choices:
-
Reagent Choice: Chloroacetyl chloride is highly reactive and cost-effective.[3] Its high reactivity necessitates the use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl byproduct without competing in the acylation reaction.[2] An alternative, less aggressive reagent is an activated ester like N-succinimidyl chloroacetate (ClAc-OSu), which offers greater stability and milder reaction conditions.[3]
-
Solvent: Anhydrous, amine-free N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard solvents for SPPS and are ideal for this reaction, ensuring good resin swelling and reagent solubility.[2][4]
-
Temperature and Time: The reaction is typically performed at room temperature to ensure a sufficient reaction rate without promoting side reactions. A reaction time of 1-2 hours is generally adequate for complete conversion.[2]
Workflow Diagram: On-Resin Chloroacetylation
Caption: Workflow for N-terminal chloroacetylation of a resin-bound peptide.
Detailed Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Peptide-on-resin (Fmoc-deprotected N-terminus) | Synthesis Grade | N/A | Prepared via standard Fmoc-SPPS. |
| Chloroacetyl chloride | Reagent Grade | Standard Supplier | Handle in a fume hood with care. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | Use freshly distilled or high-purity grade. |
| N,N-Dimethylformamide (DMF) | Anhydrous, Amine-Free | Standard Supplier | Essential for preventing side reactions.[4] |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Fritted Syringe or Peptide Reaction Vessel | N/A | Lab Supply | |
Procedure (0.1 mmol scale):
-
Resin Preparation: Following the final Fmoc deprotection and subsequent DMF washes of the standard SPPS protocol, wash the peptide-resin (containing a free N-terminal amine) thoroughly with anhydrous DCM (3 x 5 mL).[2]
-
Reagent Preparation: In a separate vial, prepare the chloroacetylation solution. Add chloroacetyl chloride (2 eq., 0.2 mmol, ~17 µL) to anhydrous DCM (3 mL).
-
Reaction Setup: Swell the resin in anhydrous DCM (2 mL) in the reaction vessel. Add DIPEA (4 eq., 0.4 mmol, ~70 µL) to the resin slurry and agitate gently for 2 minutes.[2]
-
Acylation: Add the chloroacetyl chloride solution from step 2 to the resin slurry. Seal the vessel and shake or agitate at room temperature for 1 hour.[2]
-
Monitoring (Optional): To check for reaction completion, a small sample of resin beads can be removed and subjected to a Kaiser test. A negative result (yellow beads) indicates complete acylation of the primary amine.
-
Washing: Upon completion, drain the reaction mixture and wash the resin thoroughly with DCM (3 x 5 mL) followed by DMF (3 x 5 mL) to remove excess reagents and byproducts.[2]
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The N-chloroacetylated peptide-resin is now ready for cleavage or storage.
PART 2: Cleavage, Purification, and Characterization
This section outlines the process of cleaving the modified peptide from the solid support, followed by its purification and analytical verification.
Causality Behind Experimental Choices:
-
Cleavage Cocktail: A standard cleavage cocktail, such as Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane - TIPS), is used to remove the peptide from the resin and simultaneously deprotect acid-labile side-chain protecting groups.[3] The chloroacetyl group is stable to these strongly acidic conditions.[5]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, separating the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity.[3]
-
Characterization: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is essential to confirm the correct molecular weight of the N-chloroacetylated peptide.[3] Analytical RP-HPLC is used to assess purity.[3][5]
Workflow Diagram: Post-Synthesis Processing
Caption: Post-synthesis workflow for N-chloroacetylated peptides.
Detailed Protocol:
1. Cleavage from Resin:
-
Place the dry N-chloroacetylated peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIPS) at a ratio of ~10 mL per gram of resin.[3]
-
Incubate the mixture at room temperature with occasional swirling for 1.5-2 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
2. Precipitation and Isolation:
-
Concentrate the collected TFA solution under a gentle stream of nitrogen if necessary.
-
Add the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (~40 mL).
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture (e.g., 5 min at 4000 rpm), decant the ether, and wash the peptide pellet with fresh cold ether. Repeat this wash step twice to remove residual scavengers.
-
After the final wash, dry the crude peptide pellet under vacuum.
3. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative RP-HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[3]
-
Collect fractions and analyze them using analytical RP-HPLC and mass spectrometry to identify those containing the pure product.[3][5]
-
Pool the pure fractions and lyophilize to obtain the final N-chloroacetylated peptide as a white, fluffy powder.
Self-Validating System and Troubleshooting
| Step | Checkpoint/QC Test | Expected Outcome | Troubleshooting Action |
| Chloroacetylation | Kaiser Test on resin beads | Yellow beads (negative) | If blue, the reaction is incomplete. Extend reaction time or add more reagents. |
| Cleavage | Test cleavage on a small scale | N/A | Ensure appropriate scavengers are used for sensitive residues (e.g., Trp, Met, Cys). |
| Purification | Analytical RP-HPLC of crude product | A major peak corresponding to the target mass. | Multiple peaks may indicate incomplete capping or side-chain deprotection issues. Optimize SPPS and cleavage steps. |
| Final Product | Mass Spectrometry (ESI or MALDI) | Observed mass matches the calculated mass of the N-chloroacetylated peptide. | A mass difference of +76.5 Da (approx.) from the non-acetylated peptide is expected. If incorrect, verify reagents and protocol. |
| Final Product | Analytical RP-HPLC | Single, sharp peak (>95% purity) | If purity is low, re-purify using a shallower gradient. |
References
-
Fujii, K., et al. (2021). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Molecules, 26(8), 2200. [Link]
-
van der Wijk, T., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology, 2(5), 1365-1373. [Link]
- DeOgny, L. P., et al. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. U.S. Patent No. 5,066,716. Washington, DC: U.S.
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Zuckermann, R. N., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
DeOgny, L. P., et al. (1989). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. Peptide Research, 2(2), 133-138. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]
- 3. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Derivatisierung von Biomolekülen mit 1-(Chloracetyl)azocan: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung in die Biomolekül-Derivatisierung mittels 1-(Chloracetyl)azocan
In der modernen biochemischen und pharmazeutischen Forschung ist die präzise Modifikation von Biomolekülen von entscheidender Bedeutung. Die Derivatisierung, also die gezielte chemische Veränderung eines Moleküls, ermöglicht die Einführung neuer funktioneller Gruppen, die als Sonden, Linker für Konjugationen oder zur Beeinflussung der biologischen Aktivität dienen können. 1-(Chloracetyl)azocan ist ein heterozyklisches Reagenz, das eine reaktive Chloracetylgruppe trägt und sich für die kovalente Modifikation von Proteinen, Peptiden und anderen Biomolekülen eignet.
Die Reaktivität von 1-(Chloracetyl)azocan beruht auf der elektrophilen Natur des Carbonylkohlenstoffs der Chloracetylgruppe, der anfällig für einen nukleophilen Angriff durch funktionelle Gruppen in Biomolekülen ist. Insbesondere Thiolgruppen (von Cysteinresten) und in geringerem Maße Aminogruppen (N-terminale α-Aminogruppen und ε-Aminogruppen von Lysinresten) sind primäre Ziele für die Alkylierung durch die Chloracetylgruppe. Die Azocan-Einheit, ein achtgliedriger gesättigter Stickstoff-Heterocyclus, kann die Löslichkeit, die sterischen Eigenschaften und potenziell die pharmakokinetischen Eigenschaften des derivatisierten Biomoleküls beeinflussen.
Diese Applikationsschrift bietet eine detaillierte Anleitung zur Synthese und Anwendung von 1-(Chloracetyl)azocan für die Derivatisierung von Biomolekülen. Sie richtet sich an Forscher, die robuste und validierbare Protokolle für die Modifikation von Proteinen und Peptiden suchen.
I. Synthese und Charakterisierung von 1-(Chloracetyl)azocan
Die Synthese von 1-(Chloracetyl)azocan erfolgt durch die N-Acylierung von Azocan mit Chloracetylchlorid. Diese Reaktion ist eine Standardprozedur zur Bildung von Amiden aus sekundären Aminen und Säurechloriden.[1]
Synthese-Workflow
Abbildung 1: Allgemeiner Workflow für die Synthese von 1-(Chloracetyl)azocan.
Detailliertes Syntheseprotokoll:
-
Reaktionsaufbau: In einem trockenen 100-mL-Rundkolben werden Azocan (1 Äquivalent) und eine Base wie Triethylamin (1.1 Äquivalente) in einem trockenen aprotischen Lösungsmittel wie Dichlormethan (DCM) gelöst. Die Verwendung einer Base ist entscheidend, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.[2]
-
Zugabe des Acylierungsmittels: Der Kolben wird in ein Eisbad gestellt, um die Reaktionstemperatur auf 0 °C zu senken. Chloracetylchlorid (1.05 Äquivalente), gelöst in trockenem DCM, wird langsam über einen Tropftrichter zu der gerührten Lösung gegeben. Die langsame Zugabe ist wichtig, um eine exotherme Reaktion zu kontrollieren.[3]
-
Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 2-4 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit verdünnter Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser gewaschen, um überschüssige Base, nicht umgesetztes Ausgangsmaterial und Salze zu entfernen. Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Aufreinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um reines 1-(Chloracetyl)azocan zu erhalten.
Charakterisierung:
Das synthetisierte 1-(Chloracetyl)azocan sollte mittels NMR-Spektroskopie (¹H-NMR, ¹³C-NMR) und Massenspektrometrie (MS) charakterisiert werden, um die Struktur und Reinheit zu bestätigen.[4]
| Technik | Erwartete Beobachtungen |
| ¹H-NMR | Signale für die Methylenprotonen des Azocanrings und ein Singulett für die Methylenprotonen der Chloracetylgruppe. |
| ¹³C-NMR | Signale für die Kohlenstoffatome des Azocanrings, ein Signal für den Carbonylkohlenstoff und ein Signal für den α-Kohlenstoff der Chloracetylgruppe. |
| MS (ESI) | Ein Molekülionenpeak, der der erwarteten Masse von 1-(Chloracetyl)azocan entspricht. |
Tabelle 1: Zusammenfassung der analytischen Charakterisierung von 1-(Chloracetyl)azocan.
II. Mechanismus der Derivatisierung von Biomolekülen
Die Derivatisierung von Biomolekülen mit 1-(Chloracetyl)azocan erfolgt über eine nukleophile Substitutionsreaktion (Sɴ2). Die nukleophilen funktionellen Gruppen des Biomoleküls greifen das elektrophile α-Kohlenstoffatom der Chloracetylgruppe an, was zur Verdrängung des Chloridions und zur Bildung einer stabilen kovalenten Bindung führt.
Reaktionsmechanismus
Abbildung 2: Vereinfachter Mechanismus der Derivatisierung.
Die Reaktivität der verschiedenen nukleophilen Gruppen in Proteinen und Peptiden ist stark vom pH-Wert abhängig, da dieser den Protonierungsgrad der funktionellen Gruppen bestimmt.[5][6]
-
Thiolgruppen (Cystein): Thiole sind bei neutralem bis leicht basischem pH-Wert die reaktivsten Nukleophile. Das Thiolat-Anion (R-S⁻), das sich bei pH-Werten oberhalb des pKa-Wertes der Thiolgruppe (ca. 8.3-8.6) bildet, ist ein ausgezeichnetes Nukleophil. Die Reaktion führt zur Bildung einer stabilen Thioetherbindung.[1][7]
-
Aminogruppen (N-Terminus, Lysin): Die Reaktivität von Aminogruppen ist ebenfalls pH-abhängig. Die unprotonierte Form (R-NH₂) ist nukleophil. Da die pKa-Werte von N-terminalen α-Aminogruppen (ca. 7.8-8.2) typischerweise niedriger sind als die von ε-Aminogruppen von Lysinresten (ca. 10.5), kann durch sorgfältige Kontrolle des pH-Wertes eine selektive Modifikation des N-Terminus erreicht werden.[8][9] Die Reaktion führt zur Bildung einer stabilen Amidbindung.
III. Protokolle zur Derivatisierung von Peptiden und Proteinen
Die folgenden Protokolle bieten einen Ausgangspunkt für die Derivatisierung von Peptiden und Proteinen mit 1-(Chloracetyl)azocan. Die optimalen Bedingungen (z.B. Konzentrationen, Reaktionszeit, Temperatur und pH-Wert) müssen für jedes spezifische Biomolekül empirisch ermittelt werden.
A. Protokoll 1: Derivatisierung von Peptiden in Lösung
Dieses Protokoll eignet sich für die Modifikation von Peptiden, die in wässrigen Puffern löslich sind.
Materialien:
-
Peptid von Interesse
-
1-(Chloracetyl)azocan
-
Phosphatpuffer (z.B. 100 mM, pH 7.4 für Thiol-Modifikation; pH 8.0-8.5 für Amino-Modifikation)
-
Organisches Lösungsmittel (z.B. DMSO oder DMF) zur Herstellung einer Stammlösung des Reagenzes
-
Quench-Reagenz (z.B. 1 M Tris-HCl, pH 8.0)
-
Analytische und präparative HPLC mit C18-Säule[2]
-
Massenspektrometer (z.B. ESI-MS oder MALDI-TOF)[3]
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Lösungen:
-
Lösen Sie das Peptid in dem gewählten Puffer auf eine Konzentration von 1-5 mg/mL.
-
Stellen Sie eine Stammlösung von 1-(Chloracetyl)azocan (z.B. 100 mM) in DMSO oder DMF her.
-
-
Derivatisierungsreaktion:
-
Geben Sie einen 10- bis 50-fachen molaren Überschuss der 1-(Chloracetyl)azocan-Stammlösung zu der Peptidlösung. Das genaue Verhältnis hängt von der Reaktivität des Peptids ab und sollte optimiert werden.
-
Inkubieren Sie die Reaktion bei Raumtemperatur für 1-4 Stunden unter leichtem Schütteln.
-
-
Reaktions-Quenching:
-
Beenden Sie die Reaktion durch Zugabe eines Quench-Reagenzes, das überschüssiges 1-(Chloracetyl)azocan abreagiert (z.B. Tris-HCl).
-
-
Aufreinigung:
-
Reinigen Sie das derivatisierte Peptid mittels präparativer HPLC auf einer C18-Säule. Verwenden Sie einen geeigneten Gradienten aus Wasser (mit 0.1% TFA) und Acetonitril (mit 0.1% TFA).[3]
-
Sammeln Sie die Fraktionen, die dem derivatisierten Peptid entsprechen, und lyophilisieren Sie diese.
-
-
Analyse und Charakterisierung:
-
Bestätigen Sie die erfolgreiche Derivatisierung durch Massenspektrometrie. Erwarten Sie eine Massenzunahme, die dem Gewicht der (Acetyl)azocan-Einheit entspricht.
-
Analysieren Sie die Reinheit des Produkts mittels analytischer HPLC.
-
B. Protokoll 2: Derivatisierung von Proteinen
Dieses Protokoll ist für die Modifikation von Proteinen konzipiert, wobei die Selektivität für zugängliche Cystein- oder Lysinreste von der Proteinstruktur und den Reaktionsbedingungen abhängt.
Materialien:
-
Protein von Interesse
-
1-(Chloracetyl)azocan
-
Reaktionspuffer (z.B. HEPES oder Phosphatpuffer, pH 7.2-7.5 für Cystein-Selektivität; Boratpuffer, pH 8.5-9.0 für Lysin-Selektivität)
-
Entsalzungssäule (z.B. PD-10)
-
SDS-PAGE
-
Massenspektrometrie (Intakte Proteinanalyse und Peptid-Mapping nach tryptischem Verdau)[10][11]
Schritt-für-Schritt-Anleitung:
-
Vorbereitung des Proteins:
-
Tauschen Sie das Protein in den gewünschten Reaktionspuffer unter Verwendung einer Entsalzungssäule aus, um störende Substanzen zu entfernen. Die Proteinkonzentration sollte typischerweise im Bereich von 1-10 mg/mL liegen.
-
-
Derivatisierungsreaktion:
-
Fügen Sie einen 20- bis 100-fachen molaren Überschuss an 1-(Chloracetyl)azocan (aus einer Stammlösung in DMSO) zu der Proteinlösung hinzu.
-
Inkubieren Sie die Reaktion für 1-2 Stunden bei Raumtemperatur oder bei 4 °C über Nacht.
-
-
Entfernung des überschüssigen Reagenzes:
-
Entfernen Sie nicht umgesetztes Reagenz durch Dialyse oder eine Entsalzungssäule, wobei der Puffer gegen einen geeigneten Lagerpuffer ausgetauscht wird.
-
-
Analyse und Charakterisierung:
-
Analysieren Sie den Grad der Modifikation mittels SDS-PAGE (eine leichte Verschiebung der Bande kann sichtbar sein) und Intakter-Protein-Massenspektrometrie.[11]
-
Zur Identifizierung der modifizierten Reste führen Sie einen tryptischen Verdau des derivatisierten Proteins durch und analysieren die resultierenden Peptide mittels LC-MS/MS. Suchen Sie nach Peptiden mit der entsprechenden Massenverschiebung.[12]
-
Optimierung der Selektivität:
| Parameter | Einfluss auf die Selektivität | Empfehlung |
| pH-Wert | Entscheidend für die Protonierung der Zielgruppen. | pH 7.0-7.5 für Cystein; pH 8.5-9.0 für N-Terminus/Lysin.[13] |
| Reagenz-Überschuss | Ein hoher Überschuss kann die Selektivität verringern. | Beginnen Sie mit einem geringeren Überschuss und erhöhen Sie ihn schrittweise. |
| Reaktionszeit | Längere Zeiten können zu unspezifischen Reaktionen führen. | Überwachen Sie den Reaktionsfortschritt über die Zeit. |
Tabelle 2: Parameter zur Optimierung der Derivatisierungsselektivität.
IV. Analyse und Charakterisierung der derivatisierten Biomoleküle
Eine gründliche Charakterisierung ist unerlässlich, um den Erfolg der Derivatisierung zu bestätigen, den Modifikationsgrad zu bestimmen und die modifizierten Stellen zu identifizieren.
Analytischer Workflow
Sources
- 1. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent expression of periplasmic proteins and amino acid catabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 9. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in 1-(Chloroacetyl)azocane Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(Chloroacetyl)azocane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-acylation reaction. Instead of a rigid protocol, we present a series of frequently asked questions and troubleshooting scenarios that address specific experimental issues, grounded in mechanistic principles to ensure the highest purity and yield of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected, and the aqueous wash is highly acidic. What is the likely cause?
Answer:
This is a classic symptom of premature hydrolysis of the acylating agent, chloroacetyl chloride. Chloroacetyl chloride is extremely reactive and will readily react with any trace moisture in the reaction setup.[1][2][3][4]
-
Causality & Mechanism: The electrophilic carbonyl carbon of chloroacetyl chloride is highly susceptible to nucleophilic attack by water. This reaction is often faster than the desired acylation of the secondary amine (azocane), especially if water is present in significant quantities. The hydrolysis reaction produces chloroacetic acid and hydrochloric acid (HCl), both of which will be extracted into the aqueous phase during workup, accounting for the low pH.[1][3] The generated HCl will also react with the azocane starting material and the base (e.g., triethylamine), rendering them inactive for the desired reaction.
-
Troubleshooting & Prevention Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use (oven-drying at >120°C for several hours or flame-drying under vacuum is recommended).
-
Dry Solvents: Use a freshly distilled, anhydrous aprotic solvent (e.g., dichloromethane, THF) or purchase a high-purity anhydrous grade solvent and store it over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Reagent Quality: Use freshly opened or properly stored chloroacetyl chloride. Over time, this reagent can hydrolyze upon exposure to air.
-
-
Verification: Successful implementation of these measures will result in a significantly less acidic aqueous wash and a notable improvement in the isolated yield of this compound.
Question 2: A significant amount of white precipitate formed immediately upon adding the base and chloroacetyl chloride, which seems insoluble in my organic solvent. What is this solid?
Answer:
The precipitate is almost certainly a salt, formed by the neutralization of HCl. There are two primary sources for this salt.
-
Causality & Mechanism:
-
Triethylammonium Hydrochloride: The primary desired reaction is the N-acylation of azocane. This reaction liberates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. The purpose of the base, typically a tertiary amine like triethylamine (TEA), is to act as an acid scavenger, neutralizing this HCl to form triethylammonium hydrochloride. This salt is generally insoluble in common aprotic solvents like dichloromethane (DCM) or diethyl ether and precipitates out of the solution.[5]
-
Azocane Hydrochloride: If the chloroacetyl chloride is added too quickly or if there is insufficient base, the generated HCl can react with the unreacted azocane starting material. Azocane is a base and will be protonated to form azocane hydrochloride, which is also a salt with low solubility in nonpolar organic solvents. This is undesirable as it consumes the starting material.
-
-
Troubleshooting & Best Practices:
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of azocane and triethylamine at a reduced temperature (e.g., 0 °C). This maintains a low concentration of HCl at any given moment, favoring its neutralization by TEA over the reaction with azocane.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the tertiary amine base to ensure all generated HCl is effectively scavenged.
-
-
Verification: The precipitate is expected and is a sign that the reaction is proceeding. It can be easily removed by filtration or an aqueous wash at the end of the reaction. Proper controlled addition will maximize the formation of triethylammonium hydrochloride and minimize the formation of azocane hydrochloride, leading to higher product yield.
Question 3: My post-reaction analysis (LC-MS, GC-MS) shows a significant impurity with a mass corresponding to [2 x Azocane + Acetyl fragment - HCl]. What is this side product and how is it formed?
Answer:
This high-molecular-weight impurity is a dimeric side product, most likely 1-(azocan-1-yl)-2-(azocan-1-yl)ethan-1-one . Its formation is a common issue when a strong nucleophile (unreacted azocane) is present in the reaction mixture along with the electrophilic product.
-
Causality & Mechanism: The desired product, this compound, contains a reactive electrophilic center at the carbon atom bearing the chlorine (the α-carbon). A second molecule of the azocane starting material, being a strong nucleophile, can attack this α-carbon in a classic SN2 reaction, displacing the chloride ion. This forms a new carbon-nitrogen bond, resulting in the dimer. This side reaction is particularly favored if there are localized areas of high azocane concentration or if the reaction temperature is elevated, providing the necessary activation energy.
-
Troubleshooting & Prevention Protocol:
-
Reverse Addition: Add the solution of azocane and base slowly to the solution of chloroacetyl chloride at 0 °C. This ensures that the chloroacetyl chloride is never in excess and reacts quickly, minimizing the time the product is exposed to a high concentration of unreacted azocane.
-
Maintain Low Temperature: Keep the reaction temperature at 0 °C or below throughout the addition and for a short period afterward before allowing it to slowly warm.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the consumption of the azocane. The reaction should be quenched as soon as the starting material is consumed to prevent further reaction with the product.
-
-
Data Summary: Optimizing Reaction Conditions to Minimize Dimerization
Parameter Standard Condition Optimized Condition (Anti-Dimer) Rationale Addition Order Acyl Chloride to Amine Amine/Base mixture to Acyl Chloride Keeps nucleophile (amine) concentration low, minimizing attack on the product. Temperature 0 °C to Room Temp -10 °C to 0 °C Reduces the rate of the competing SN2 dimerization reaction. | Reaction Time | 2-4 hours | Monitor by TLC; Quench at completion | Prevents prolonged exposure of the product to any remaining nucleophilic amine. |
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and the formation of key side products, the following reaction scheme is provided.
Caption: Main and competing side reaction pathways in the synthesis of this compound.
Analytical Identification of Side Products
Question 4: What are the best analytical methods to detect and characterize these side products?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the robust identification of all potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile components like the desired product, unreacted starting materials, and certain side products.[6] Derivatization may be necessary to analyze non-volatile impurities like chloroacetic acid.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful tool for this analysis. It can detect the desired product, the high-molecular-weight dimer, and polar impurities like chloroacetic acid in a single run without derivatization. It is particularly useful for in-process reaction monitoring.[9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is indispensable for structural confirmation of the final product and isolated impurities.
-
Chloroacetic Acid: Will show a characteristic singlet for the α-protons around 4.0-4.3 ppm in CDCl₃ and a carboxylic acid proton at >10 ppm.
-
Dimer: Will show complex multiplets for the azocane rings and new signals corresponding to the ethanone backbone, lacking the characteristic singlet for the -CO-CH₂-Cl group (around 4.1 ppm) of the product.
-
Amine Salts: Will show broadened peaks for the amine protons. The triethylammonium cation has a characteristic quartet and triplet pattern.
-
Below is a diagram illustrating the mechanistic formation of the common dimer side product.
Sources
- 1. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
Technical Support Center: N-Chloroacetylation Reaction Optimization
Welcome to the technical support center for N-chloroacetylation reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve reaction yields. As your virtual application scientist, I will provide field-proven insights and explain the causality behind experimental choices to ensure your success.
Understanding the N-Chloroacetylation Reaction
N-chloroacetylation is a fundamental amide bond-forming reaction where an amine (primary or secondary) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride (CAC). The reaction produces the desired N-chloroacetylated amide and a stoichiometric equivalent of hydrochloric acid (HCl).
The high reactivity of chloroacetyl chloride makes this a robust transformation, but it also presents challenges.[1] The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Furthermore, the presence of other nucleophilic groups (like hydroxyls) or the use of inappropriate conditions can lead to a mixture of undesired side products.[2][3]
Core Reaction Mechanism
The mechanism proceeds via a nucleophilic acyl substitution pathway. Understanding this is key to troubleshooting.
Caption: The core N-chloroacetylation mechanism.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during N-chloroacetylation experiments in a direct question-and-answer format.
Issue 1: Low or Stalled Reaction Yield
Q: My reaction yield is poor, and I see a significant amount of unreacted starting amine. What is the most likely cause?
A: The most common culprit is the inactivation of the starting amine by the hydrochloric acid (HCl) byproduct. For every mole of amide formed, one mole of HCl is generated. This acid will readily protonate the basic amine starting material, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride.
-
Causality: Without an appropriate base to "scavenge" the HCl, the theoretical maximum yield is limited to 50%, as half of your amine will be consumed to form the salt.[2][3]
-
Solution: Incorporate a suitable base into your reaction. The base must be non-nucleophilic enough to not compete with your substrate but basic enough to neutralize HCl effectively.
-
For traditional organic solvent systems (like DCM or MeCN), tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are common choices.[2][3]
-
In modern, greener protocols, neutral HCl scavengers like propylene oxide or the use of an aqueous phosphate buffer system can be highly effective.[3][4]
-
Issue 2: Formation of Undesired Side Products
Q: My substrate contains both an amine and a hydroxyl group (an amino alcohol), and I'm getting a mixture of N-acylated and di-acylated (N- and O-acylated) products. How can I improve selectivity for N-acylation?
A: This is a classic chemoselectivity challenge. The key is to exploit the inherently higher nucleophilicity of the amine over the alcohol under the right conditions. Using strong organic bases can often work against you by deprotonating the alcohol, increasing its nucleophilicity and leading to undesired O-acylation.[2][3]
-
Causality & Solution: The choice of base and solvent system is critical for controlling selectivity.
-
Avoid Strong Bases in Aprotic Solvents: Strong bases like DBU and even TEA in solvents like MeCN can promote the formation of O-acylated byproducts.[2][3]
-
Utilize an Aqueous Buffer System: A highly effective modern approach is to perform the reaction in a phosphate buffer (pH ~7.4).[2][5] In this medium, the amine remains a potent nucleophile while the alcohol's reactivity is suppressed. This method is fast (often complete in <20 minutes), environmentally friendly, and provides excellent N-selectivity.[2][4]
-
The following table, adapted from literature data, illustrates the dramatic effect of the base/solvent system on the product distribution for the chloroacetylation of 2-aminobenzyl alcohol (ABA).[2]
| Entry | Base | Solvent | N-Acylated Product (%) | Di-Acylated Product (%) | O-Acylated Product (%) |
| 1 | DBU | CH₂Cl₂ | 50 | 50 | - |
| 2 | Lutidine | CH₂Cl₂ | 25 | 75 | - |
| 3 | TEA | CH₂Cl₂ | 83 | 17 | - |
| 4 | TEA | MeCN | 52 | 31 | 17 |
| 5 | None | Water | 40 | - | 8 |
| 6 | None | Phosphate Buffer | 77 | - | 0 |
Data synthesized from Balaji, B. S., & Dalal, N. (2018).[2]
Caption: Influence of reaction conditions on selectivity.
Issue 3: Reaction is Sluggish or Incomplete
Q: I am working with an electron-deficient amine (e.g., p-nitroaniline), and the reaction is very slow and does not go to completion. How can I drive it forward?
A: Electron-withdrawing groups on an aromatic ring decrease the nucleophilicity of the amine, slowing down the rate of N-acylation. While these reactions can be challenging, they are certainly feasible.
-
Causality: The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, making it less available to attack the electrophilic carbonyl of chloroacetyl chloride.
-
Solutions:
-
Increase Reaction Time: Simply allowing the reaction to stir longer may be sufficient. Monitor progress carefully using Thin Layer Chromatography (TLC).[1]
-
Slightly Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions or degradation.
-
Ensure Anhydrous Conditions: Chloroacetyl chloride is highly sensitive to moisture. Any water present will hydrolyze it to chloroacetic acid, consuming your reagent. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Consider Alternative Methods: For particularly stubborn substrates, using sonication has been shown to decrease reaction times and increase yields by providing the necessary activation energy.[1]
-
Recommended Experimental Protocols
Here are two detailed, validated protocols. The first is a modern, green chemistry approach, while the second follows a traditional organic solvent-based method.
Protocol 1: Green, High-Yield N-Chloroacetylation in Phosphate Buffer
This method is highly recommended for its speed, high yield, excellent selectivity with multifunctional substrates, and environmental friendliness.[5]
Materials:
-
Amine/Aniline Substrate (1.0 mmol)
-
Chloroacetyl Chloride (1.1 - 1.2 mmol)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Propylene Oxide (optional HCl scavenger, 2.0 mmol)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine substrate (1.0 mmol) in phosphate buffer (approx. 10 mL). If solubility is low, a minimal amount of a co-solvent like acetonitrile can be added.
-
Begin vigorous stirring at room temperature.
-
Add the propylene oxide (if used) to the solution.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue stirring at room temperature. The reaction is typically complete within 15-20 minutes. Monitor by TLC to confirm the consumption of the starting amine.
-
Upon completion, the product often precipitates directly from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual buffer salts.
-
Dry the product under vacuum to obtain the pure N-chloroacetylated compound. If the product is soluble, it can be extracted with a suitable organic solvent (e.g., ethyl acetate).[5]
Protocol 2: Traditional N-Chloroacetylation in Dichloromethane (DCM)
This is a classic method suitable for a wide range of amines. Strict temperature control is crucial to minimize side reactions.
Materials:
-
Amine Substrate (1.0 mmol)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (1.2 mmol)
-
Chloroacetyl Chloride (1.1 mmol)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Dissolve the amine substrate (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10-15 mL).
-
Cool the stirring solution to 0 °C using an ice bath. Low temperatures are known to prevent the formation of resinous byproducts, especially with aromatic amines.[1]
-
Dissolve chloroacetyl chloride (1.1 mmol) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the cold amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates completion.[1]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by recrystallization or column chromatography.
Caption: A decision-making workflow for troubleshooting.
References
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 534-541. [Link]
- Yuldasheva, N. K., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
-
Balaji, B. S., & Dalal, N. (2018). Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6497–6500. [Link]
Sources
Technical Support Center: Solvent Effects on 1-(Chloroacetyl)azocane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-(Chloroacetyl)azocane. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis, with a specific focus on how solvent selection critically impacts reaction rates and outcomes.
Introduction to the Role of the Solvent
The reaction of this compound with a nucleophile is a cornerstone transformation for introducing the azocane moiety or for further functionalization. The core of this reaction is typically a bimolecular nucleophilic substitution (SN2) at the α-carbon of the chloroacetyl group. The choice of solvent is not merely a medium for the reactants but a crucial parameter that can dramatically alter the reaction's kinetics and efficiency. Understanding the interplay between the solvent, the reactants, and the transition state is key to optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reaction of this compound with a nucleophile, and how does the solvent influence it?
A1: The reaction predominantly proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. The solvent's role is critical in stabilizing or destabilizing the reactants and the transition state. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself, leaving it more available to react.[1][2][3] In contrast, polar protic solvents can hydrogen-bond with the nucleophile, stabilizing it and increasing the activation energy required for the reaction, thus slowing it down.[1][3]
Q2: I am observing a very slow reaction rate. What is the most likely cause related to my solvent choice?
A2: A sluggish reaction is often due to the use of an inappropriate solvent, such as a polar protic solvent (e.g., methanol, ethanol, water) or a nonpolar solvent (e.g., hexane, toluene). Polar protic solvents hinder the nucleophile through hydrogen bonding, while nonpolar solvents may not adequately dissolve the reactants to allow for an effective reaction rate. Switching to a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is highly recommended to accelerate the reaction.[1][2][3]
Q3: Can this compound undergo side reactions, and how can I mitigate them with solvent selection?
A3: Yes, potential side reactions include elimination (if the nucleophile is also a strong base) and intramolecular cyclization if the reaction conditions promote it. For instance, in the presence of a strong base, an E2 elimination could compete with the SN2 reaction. Additionally, depending on the reaction conditions, the amide nitrogen could potentially act as an internal nucleophile, leading to cyclic products. The choice of a non-basic nucleophile and a polar aprotic solvent typically favors the desired SN2 pathway.[4]
Q4: Is a base always required for the N-acylation of a secondary amine with a chloroacetylating agent?
A4: Yes, a base is typically run with the reaction to neutralize the HCl that is produced.[5] If not neutralized, the acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Common bases include pyridine or tertiary amines like triethylamine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inappropriate Solvent Choice: Using a polar protic solvent (e.g., methanol, ethanol) that solvates and deactivates the nucleophile.[1][3] | Switch to a polar aprotic solvent such as acetonitrile (ACN), DMF, or DMSO to enhance nucleophilicity.[1][3] |
| Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | Select a solvent that provides good solubility for both this compound and the nucleophile. ACN and DMF are often good starting points.[2] | |
| Protonation of Nucleophile: If the nucleophile is basic, it may be protonated by acidic byproducts if a scavenger base is not present.[6] | Ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is present to neutralize any generated acid.[5] | |
| Formation of Multiple Products | Competing Elimination Reaction: The nucleophile is acting as a strong base, leading to E2 elimination. | If possible, use a less basic nucleophile. Lowering the reaction temperature can also favor the SN2 pathway over elimination. |
| Intramolecular Cyclization: Conditions may favor the amide nitrogen attacking the electrophilic carbon, leading to a lactam.[4] | This is less common in intermolecular reactions but can be influenced by the solvent and base. Using a solvent that favors the intermolecular reaction, such as a high concentration of the external nucleophile in a suitable polar aprotic solvent, can disfavor this side reaction. | |
| Reaction is Too Fast to Control | Highly Reactive System: The combination of a strong nucleophile and a highly activating polar aprotic solvent (e.g., DMSO) can lead to a very rapid, exothermic reaction. | Consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to moderate the reaction rate. Running the reaction at a lower temperature (e.g., 0 °C) will also provide better control. |
Data Presentation: Solvent Effects on SN2 Reaction Rates
| Solvent Class | Example Solvents | Relative Reaction Rate | Reasoning |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Very Fast | These solvents solvate the cation of a nucleophilic salt but poorly solvate the anion, leading to a "naked" and highly reactive nucleophile. They effectively stabilize the polar transition state of an SN2 reaction.[1][2][3] |
| Polar Protic | Water, Methanol, Ethanol | Very Slow | These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that must be broken for the reaction to proceed. This significantly increases the activation energy.[1][3] |
| Nonpolar | Hexane, Toluene, Benzene | Extremely Slow / No Reaction | Reactants, especially ionic nucleophiles, often have poor solubility in these solvents. They do not effectively stabilize the charged transition state. |
| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Slow | These solvents offer a compromise. They can often dissolve the reactants but are less effective at stabilizing the polar transition state compared to polar aprotic solvents, leading to slower rates.[1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Reaction of this compound with a Nucleophile
This protocol provides a framework for studying the effect of different solvents on the reaction rate.
Materials:
-
This compound
-
Nucleophile of interest (e.g., sodium azide, piperidine)
-
Anhydrous solvents (e.g., ACN, DMF, THF, Methanol)
-
Internal standard (for chromatographic analysis, e.g., dodecane)
-
Reaction vials, magnetic stirrer, and thermostat-controlled reaction block
-
Analytical equipment (e.g., GC-MS, HPLC, or NMR)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the internal standard in the chosen anhydrous solvent (e.g., 5 mL).
-
Equilibration: Place the vial in the reaction block and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation: Add the nucleophile (1.1 eq) to the stirred solution and start the timer.
-
Monitoring: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable quenching agent (e.g., a large volume of a solvent in which the reaction is slow, with a small amount of acid if the nucleophile is basic).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of this compound versus time for each solvent to determine the reaction rate.
Protocol 2: N-Acylation using Chloroacetyl Chloride in an Aqueous Medium
This protocol, adapted from a greener chemistry approach, demonstrates the N-acylation of an amine with chloroacetyl chloride in a phosphate buffer, which can be a useful alternative to organic solvents in some cases.[7]
Materials:
-
Amine (e.g., aniline as a model) (10 mmol)
-
Chloroacetyl chloride (11 mmol)
-
Phosphate buffer (0.5 M, pH 7.5)
-
Beaker, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the amine in the phosphate buffer (100 mL) in a beaker with vigorous stirring at room temperature.
-
Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the stirred solution.
-
Reaction: Continue stirring for 15-20 minutes. A precipitate of the N-acylated product should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
Visualizations
Reaction Mechanism
Caption: SN2 mechanism for the reaction of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion issues.
References
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Qian, J., et al. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. RSC Advances, 10(63), 38355-38383. Retrieved from [Link]
-
RSC Publishing. (2017). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Retrieved from [Link]
-
Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
PubMed. (2015, February 13). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Retrieved from [Link]
Sources
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Selecting the right base for 1-(Chloroacetyl)azocane reactions
Technical Support Center: 1-(Chloroacetyl)azocane Reactions
Welcome to the technical support guide for reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the critical step of base selection for successful nucleophilic substitution reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design robust future syntheses.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries we receive regarding base selection in chloroacetyl group reactions.
Q1: What is the primary role of a base in my reaction with this compound?
A base serves two primary functions. First, it deprotonates the incoming nucleophile (such as an amine, thiol, or alcohol), increasing its nucleophilicity and initiating the reaction. Second, it acts as an acid scavenger, neutralizing the HCl that is cogenerated during the reaction, which could otherwise lead to unwanted side reactions or decomposition of acid-sensitive materials.
Q2: I used potassium carbonate (K₂CO₃) and my reaction is very slow. Why?
While potassium carbonate is a common and cost-effective base, its effectiveness is highly dependent on the acidity (pKa) of your nucleophile. For nucleophiles with high pKa values (e.g., secondary amines, pKa ~11), a stronger base is required for efficient deprotonation. Additionally, the poor solubility of K₂CO₃ in many organic solvents can lead to slow, heterogeneous reactions.[1][2]
Q3: Can I use a strong, nucleophilic base like sodium hydroxide (NaOH) or an alkoxide?
Using strong, sterically unhindered bases is highly discouraged. They can act as competing nucleophiles, attacking the electrophilic carbonyl carbon or the α-carbon of the chloroacetyl group. This leads to the formation of unwanted byproducts such as the corresponding hydroxy- or alkoxy-acetyl azocane, significantly reducing the yield of your desired product.
Q4: My reaction is giving multiple products. What are the likely side reactions?
The most common side reaction is over-alkylation, especially when using primary or secondary amines as nucleophiles.[2] After the initial desired reaction, the newly formed tertiary amine product can be further alkylated by another molecule of this compound. Another possibility is that your base itself is acting as a nucleophile, as mentioned above. Using a non-nucleophilic, sterically hindered base can mitigate both of these issues.
In-Depth Guide to Base Selection
The Underlying Mechanism: A Validating Principle
The reaction of this compound with a nucleophile (Nu-H) is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] The chloroacetyl group is an excellent electrophile due to the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom, which polarizes the C-Cl bond.[6]
The process is initiated by the base, which deprotonates the nucleophile to generate a more potent anionic nucleophile. This anion then attacks the carbon atom bearing the chlorine, displacing it as a chloride ion.
Caption: SN2 reaction workflow for this compound.
The Golden Rule of Base Selection
For an efficient reaction, the selected base must be strong enough to deprotonate the nucleophile. The guiding principle is: The pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophile. This ensures the equilibrium of the deprotonation step lies far to the right, generating a sufficient concentration of the active nucleophile.[7]
Key Parameters for Choosing Your Base
-
Strength (pKa of Conjugate Acid): This is the most critical factor. A base that is too weak will result in an incomplete or stalled reaction.
-
Nucleophilicity & Steric Hindrance: To avoid side reactions where the base competes with your intended nucleophile, a non-nucleophilic, sterically hindered base is often the ideal choice.[8] These bases are strong enough to deprotonate the nucleophile but are too bulky to attack the electrophilic center themselves.
-
Solubility: The base and the resulting salt should have appropriate solubility in the chosen reaction solvent to ensure a homogeneous reaction environment and facilitate purification.
Data-Driven Base Selection
The table below summarizes key properties of commonly used bases in organic synthesis, allowing for an informed selection based on the pKa of your nucleophile.
| Base Name | Abbreviation | pKa of Conjugate Acid | Type | Key Characteristics |
| Triethylamine | TEA, Et₃N | ~10.7 | Organic, Nucleophilic | Common, but can act as a nucleophile.[9] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~11 | Organic, Non-Nucleophilic | Sterically hindered, excellent choice for preventing side reactions.[10] |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 (in MeCN) | Organic, Non-Nucleophilic | Very strong, non-nucleophilic base; useful for less acidic nucleophiles. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Inorganic | Inexpensive, but often suffers from poor solubility in organic solvents. |
| Sodium Hydride | NaH | ~35 | Inorganic | Very strong, non-nucleophilic base; requires anhydrous conditions and careful handling.[8][11] |
| Lithium diisopropylamide | LDA | ~36 | Organic, Non-Nucleophilic | Extremely strong, non-nucleophilic base for deprotonating very weak acids; requires low temperatures.[11] |
Note: pKa values are approximate and can vary with the solvent.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Base is too weak: Insufficient deprotonation of the nucleophile. | Select a base whose conjugate acid has a pKa at least 2-3 units higher than the nucleophile's pKa. For example, if using a secondary amine (pKa ~11), switch from TEA (pKa ~10.7) to DBU (pKa ~13.5). |
| Poor Solubility: The base or starting material is not soluble in the reaction solvent. | Switch to a more polar aprotic solvent like DMF or DMSO.[1] Alternatively, use a base with better organic solubility (e.g., DIPEA instead of K₂CO₃). | |
| Formation of Multiple Products | Over-alkylation: The product is more nucleophilic than the starting material and reacts further. | Use a sterically hindered base like DIPEA to minimize side reactions.[2] Carefully control stoichiometry (use a slight excess of the nucleophile, not the alkylating agent) and consider running the reaction at a lower temperature. |
| Base as a Nucleophile: The base is competing with the intended nucleophile. | Switch to a non-nucleophilic, sterically hindered base such as DIPEA or DBU. | |
| Product is an Amide of the Base | Reaction with Amine Base: The base (e.g., triethylamine) has reacted with the chloroacetyl chloride. | This is a clear indication of base nucleophilicity. Immediately switch to a non-nucleophilic base like Hünig's base (DIPEA). |
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}
Sources
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- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
Troubleshooting low conversion rates in amide synthesis
Technical Support Center: Amide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for amide synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with low conversion rates in amide coupling reactions. My goal is to provide not just solutions, but a foundational understanding of the reaction's mechanics, enabling you to diagnose and resolve issues effectively.
Amide bond formation is the most frequently used reaction in medicinal chemistry, yet it is fraught with potential pitfalls.[1] Low yields, unexpected side products, and racemization can derail a synthetic campaign. This guide is structured as a series of questions you might ask when a reaction underperforms, providing in-depth answers, validated protocols, and the chemical logic behind each recommendation.
Initial Diagnosis: Where Did My Reaction Fail?
Before diving into specific reagents and conditions, it's crucial to diagnose the state of your reaction. A low yield of isolated product can stem from two primary sources: an incomplete reaction or loss of product during work-up and purification. The following workflow provides a logical starting point for your investigation.
Caption: Initial diagnostic workflow for troubleshooting low amide synthesis yields.
FAQs: Troubleshooting Incomplete Reactions
If your initial analysis points to an incomplete reaction, the following sections address the most common culprits in a question-and-answer format.
Q1: My conversion is low or zero. How can I be sure my reagents and starting materials are not the problem?
A: This is the most fundamental question and the correct place to start. The principle of "garbage in, garbage out" applies acutely to amide synthesis. Before you exhaust expensive coupling reagents, verify the integrity of every component.
Causality & Explanation: Amide coupling relies on a clean, stoichiometric reaction between an activated carboxylic acid and a nucleophilic amine. Impurities or degradation can disrupt this process.
-
Starting Materials (Acid & Amine): Ensure they are pure and dry. Water is a competing nucleophile that can hydrolyze activated intermediates, returning you to the carboxylic acid starting material. Amines can degrade over time through oxidation.
-
Coupling Reagents: Many coupling reagents, especially uronium and phosphonium salts like HATU or PyBOP, are hygroscopic and can lose activity upon prolonged exposure to air. Carbodiimides like DCC and EDC can also degrade.
-
Solvents: The use of anhydrous solvents is critical. Common amide coupling solvents like DMF and DCM can absorb atmospheric moisture.
-
Bases: Tertiary amine bases like DIEA and TEA must be pure. Contamination with secondary amines can lead to unwanted side-product formation.
Trustworthiness through Validation: The Control Reaction To definitively rule out reagent issues, perform a simple, reliable control reaction. Couple a standard, non-hindered acid and amine under your proposed conditions.
Experimental Protocol 1: Control Reaction (Benzoic Acid + Benzylamine)
Objective: To validate the activity of the coupling reagent, base, and solvent.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add your coupling reagent (e.g., HATU, 1.1 equiv) and DIEA (2.5 equiv). Stir for 5-10 minutes at room temperature. The pre-activation time is crucial for forming the active ester.
-
Amine Addition: Add benzylamine (1.05 equiv) dropwise.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 30 minutes. The reaction should proceed to >95% conversion within 1-2 hours.
-
Analysis: If this reaction fails, one of your common reagents (coupling agent, base, or solvent) is compromised. If it succeeds, the issue lies with your specific substrates.
Q2: I'm using a standard carbodiimide like DCC or EDC and getting low yields. What's going wrong and what should I try next?
A: While carbodiimides are workhorse reagents, they have known limitations, including slow reaction rates and a propensity for side reactions, especially racemization in chiral systems.[2]
Causality & Explanation: The Carbodiimide Mechanism & Its Pitfalls DCC (dicyclohexylcarbodiimide) reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate can then:
-
React with the amine to form the desired amide (Productive Pathway).
-
Rearrange to a stable N-acylurea byproduct (Side Reaction).
-
For chiral acids, cyclize to form an oxazolone, which leads to racemization.[2]
-
React with another molecule of carboxylic acid to form the symmetric anhydride.
The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is critical. These additives intercept the O-acylisourea to form an active ester intermediate. This HOBt or HOAt ester is more stable than the O-acylisourea, suppressing the N-acylurea and oxazolone formation pathways, thereby increasing yields and reducing racemization.[2] HOAt is generally considered more effective than HOBt at preventing racemization.
Caption: Mechanism of carbodiimide coupling and the role of additives like HOBt.
Recommendations: If EDC/DCC is failing, consider upgrading your coupling reagent. Uronium/aminium salts (HATU, HBTU) and phosphonium salts (PyBOP) are generally more efficient and faster, especially for challenging substrates.[1] They come pre-packaged with a HOBt or HOAt moiety, streamlining the activation process.
Q3: I am coupling a sterically hindered acid and/or amine and the reaction is stalled. What are my best options?
A: Steric hindrance slows down the reaction by impeding the nucleophilic attack of the amine on the activated acid. To overcome this, you need to either increase the reactivity of the system or reduce the steric barrier.
Causality & Explanation: The transition state for amide bond formation involves the approach of the amine's lone pair to the electrophilic carbonyl carbon. Bulky groups on either the amine or near the carboxylic acid create a significant energy barrier for this approach.
Strategies for Hindered Couplings:
-
Switch to a More Potent Coupling Reagent: Uronium salts based on HOAt, such as HATU , are often the first choice for difficult couplings. They generate highly reactive HOAt esters that can overcome the steric barrier.
-
Increase Temperature: While many couplings are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. Monitor carefully for byproduct formation. For very hindered substrates, higher temperatures may be required.[]
-
Convert the Carboxylic Acid to an Acyl Halide: This is a classic but highly effective strategy. Converting the acid to an acyl chloride (using thionyl chloride or oxalyl chloride) or acyl fluoride creates a much more electrophilic species that can react even with poorly nucleophilic or hindered amines.[][4] This method is often incompatible with sensitive functional groups.[4]
-
Use a Boron-based Reagent: Reagents like B(OCH₂CF₃)₃ have been shown to be effective for direct amidation under thermal conditions, offering an alternative pathway for challenging substrates.[5]
Data Presentation 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely available. | Slower reactions, racemization risk, byproduct removal can be difficult (DCU). | Routine, non-chiral couplings; large-scale synthesis where cost is a factor.[6] |
| Uronium/Aminium | HBTU, HATU, HCTU | Fast, high-yielding, low racemization (especially HATU). | More expensive, potential for guanidinium side reaction with the amine. | Difficult couplings, chiral substrates, solid-phase peptide synthesis. |
| Phosphonium | BOP, PyBOP | High reactivity, no guanidinium side reaction, good for cyclizations.[1] | Produces carcinogenic HMPA byproduct (BOP), more expensive. | When amine is precious (equimolar use possible), cyclizations, hindered substrates.[1] |
| Other | CDI, T3P | CDI is good for simple amides. T3P byproducts are water-soluble, simplifying work-up. | Generally less reactive than uronium/phosphonium salts. | Cases where easy byproduct removal is a priority. |
Q4: My reaction seems to work, but my isolated yield is poor after aqueous work-up and chromatography. Where is my product going?
A: Product loss during purification is a common and frustrating problem. The issue can be chemical (degradation) or physical (solubility, volatility).
Causality & Explanation:
-
Hydrolysis: The amide bond itself is generally stable, but if your product contains other sensitive functional groups (e.g., esters, acetals), they may not survive an acidic or basic aqueous wash. The reaction products can also be hydrolyzed under acidic or basic conditions.[7]
-
Solubility: Small, polar amide products may have significant water solubility. During an aqueous work-up, they can be lost to the aqueous layer. Conversely, byproducts from the coupling reaction (e.g., tetramethylurea from HATU) can be difficult to separate from the desired product via chromatography.
-
Byproduct Removal: The urea byproduct from DCC (DCU) is notoriously difficult to remove completely as it is only sparingly soluble in most organic solvents. While EDC generates a water-soluble urea, complete removal from polar products can still be challenging.
Troubleshooting Strategies:
-
Analyze Your Layers: Before discarding the aqueous layer from your extraction, take a small aliquot, spot it on a TLC plate, and develop it. You may find your product is partitioning into the water. If so, perform a back-extraction of the aqueous layer with a different organic solvent (e.g., ethyl acetate, DCM).
-
Avoid Harsh pH: Unless necessary, use neutral water or a saturated brine wash instead of acidic or basic solutions.
-
Choose a "Cleaner" Reagent: If byproduct removal is the main issue, consider a reagent whose byproducts are easily removed. For example, the byproducts of T3P (propylphosphonic anhydride) are water-soluble and can be easily washed away.
-
Alternative Purification: If your product is an oil that is difficult to purify via column chromatography, consider other techniques like crystallization or trituration.
Experimental Protocol 2: General Procedure for Hindered Amide Coupling using HATU
Objective: To provide a robust, high-yielding protocol for challenging amide couplings.
-
Setup: To a flame-dried round-bottom flask under N₂, add the carboxylic acid (1.0 equiv) and anhydrous DMF or DCM (to make a ~0.1 M solution).
-
Reagent Addition: Add HATU (1.1–1.2 equiv) followed by a non-nucleophilic base such as DIEA or 2,4,6-collidine (3.0 equiv).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. You may observe a color change. This step is crucial to form the active HOAt ester before the amine is introduced, minimizing side reactions between the amine and HATU.
-
Amine Addition: Add a solution of the amine (1.1 equiv) in a small amount of the reaction solvent.
-
Reaction & Monitoring: Stir the reaction at room temperature. For very hindered substrates, the temperature can be increased to 40-60 °C. Monitor by LC-MS for the disappearance of the limiting starting material. Reactions are typically complete in 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt), and finally with saturated brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography.
References
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
El-Faham, A.; Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606–631. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. (2022-09-24). [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Sabattini, A. M. et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Org. Lett. 2013, 15, 8, 1942–1945. [Link]
-
Stoyle, A. et al. The preparation and applications of amides using electrosynthesis. Green Chem., 2020, 22, 8196-8224. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros. (2021-10-20). [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Dunetz, J. R. et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev. 2016, 20, 2, 145–177. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Prevention of Chloroacetyl Compound Polymerization
Welcome to the technical support center for handling and utilizing chloroacetyl compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but synthetically valuable reagents. Unwanted polymerization and degradation can be significant challenges, leading to decreased yields, product impurities, and safety concerns. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My bottle of chloroacetyl chloride has turned yellow. Is it still usable?
A yellowish tint in chloroacetyl chloride is a common observation and often indicates the initial stages of degradation. The color change can be attributed to the formation of various byproducts due to exposure to light, moisture, or trace impurities. While a slight discoloration may not significantly impact many reactions, it is a sign of decreasing purity. For sensitive applications requiring high purity, it is advisable to purify the reagent by distillation before use. The color change is a warning sign that further degradation and potential polymerization are more likely.
Q2: What are the primary causes of chloroacetyl compound degradation and polymerization?
The primary drivers of instability in chloroacetyl compounds are:
-
Hydrolysis: Chloroacetyl chloride reacts vigorously with water and even atmospheric moisture to produce chloroacetic acid and hydrochloric acid (HCl)[1][2][3][4]. The generated HCl can further catalyze degradation pathways.
-
Thermal Stress: Elevated temperatures can promote decomposition, leading to the formation of phosgene and other toxic fumes[1][3]. Heat can also initiate polymerization.
-
Contamination: The presence of impurities, particularly metal ions from storage containers or residual catalysts from synthesis, can act as Lewis acids and catalyze polymerization or decomposition[5].
-
Light Exposure: Similar to many reactive chemicals, prolonged exposure to light can provide the energy to initiate radical-based degradation or polymerization reactions.
Q3: What is the white precipitate I sometimes see in my chloroacetyl compound reactions?
A white precipitate in reactions involving chloroacetyl compounds can have several origins. If the reaction is not performed under strictly anhydrous conditions, the precipitate is likely chloroacetic acid, which is a solid at room temperature and has limited solubility in many organic solvents. In other cases, it could be an insoluble polymeric byproduct. It is crucial to characterize this solid to diagnose the problem accurately.
Q4: Can I use common radical inhibitors like hydroquinone or BHT with chloroacetyl chloride?
While radical polymerization is a potential concern, the high reactivity of the acyl chloride functional group with the phenolic hydroxyl groups of inhibitors like hydroquinone or BHT makes their use problematic. Such a reaction would consume the inhibitor and introduce new impurities. For this reason, non-nucleophilic or sterically hindered inhibitors are theoretically more suitable, though specific recommendations for chloroacetyl chloride are not widely documented. The choice of inhibitor must be carefully considered based on the reaction conditions and the chemical compatibility with the acyl chloride group.
In-Depth Troubleshooting Guides
Troubleshooting Scenario 1: Low Yield in a Friedel-Crafts Acylation Reaction
Problem: You are performing a Friedel-Crafts acylation using chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), but the yield of your desired product is significantly lower than expected.
Causality and Troubleshooting Steps:
The success of a Friedel-Crafts acylation hinges on the activity of the electrophile and the catalyst. Degradation of chloroacetyl chloride can severely impact the reaction's efficiency.
Experimental Protocol for Troubleshooting:
-
Verify Reagent Quality:
-
Chloroacetyl Chloride: Use a freshly opened bottle or distill the chloroacetyl chloride immediately before use. A colorless appearance is a good indicator of purity.
-
Lewis Acid Catalyst: Use a fresh, anhydrous Lewis acid. Clumping or discoloration of AlCl₃, for instance, indicates hydration and deactivation.
-
Solvent and Substrate: Ensure your solvent is rigorously dried, and your aromatic substrate is free of water and other nucleophilic impurities.
-
-
Optimize Reaction Conditions:
-
Strictly Anhydrous Setup: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the mixture of the aromatic substrate and Lewis acid at a low temperature (e.g., 0 °C) to manage the exothermicity of the reaction.
-
-
Investigate Potential Polymerization:
-
If you observe the formation of insoluble materials, it could be a sign of catalyst-induced polymerization. In such cases, consider using a milder Lewis acid or optimizing the stoichiometry of the catalyst.
-
Troubleshooting Scenario 2: Reagent Discoloration and Solid Formation During Storage
Problem: Your stored chloroacetyl chloride has developed a significant yellow or brown color and may contain some solid precipitate.
Causality and Troubleshooting Steps:
This is a clear sign of advanced degradation. The primary culprits are hydrolysis and potentially light-induced reactions. The solid is likely chloroacetic acid or polymeric material.
Workflow for Handling Degraded Chloroacetyl Chloride:
Caption: Workflow for addressing degraded chloroacetyl chloride.
Experimental Protocol for Purification:
-
Apparatus: Use a clean, dry distillation apparatus assembled for vacuum distillation. All glassware should be oven-dried and assembled while hot under a stream of inert gas.
-
Procedure:
-
Transfer the discolored chloroacetyl chloride to the distillation flask under an inert atmosphere.
-
Perform the distillation under reduced pressure. The boiling point of chloroacetyl chloride is 105-106 °C at atmospheric pressure, so adjust the pressure to achieve a lower boiling temperature.
-
Collect the colorless distillate in a receiver cooled in an ice bath.
-
The purified chloroacetyl chloride should be used immediately or stored under a dry, inert atmosphere in a tightly sealed container, protected from light.
-
Understanding and Preventing Polymerization
While a definitive, universally accepted mechanism for the self-polymerization of chloroacetyl chloride is not prominently featured in the literature, we can infer potential pathways based on its chemical nature and the behavior of related compounds.
Potential Polymerization Mechanisms
-
Lewis Acid Catalyzed Polymerization: Trace metal impurities or the HCl generated from hydrolysis can act as Lewis acids, activating the carbonyl group and initiating a cationic polymerization cascade.
Caption: Potential Lewis acid-catalyzed polymerization pathway.
-
Ketene-Mediated Polymerization: Under thermal stress or in the presence of a base, chloroacetyl chloride can eliminate HCl to form chloroketene. Ketenes are known to undergo polymerization[6][7][8][9].
Caption: Hypothetical polymerization pathway via a ketene intermediate.
Strategies for Prevention
| Strategy | Rationale | Recommended Actions |
| Strict Moisture Exclusion | Prevents hydrolysis to chloroacetic acid and HCl, which can catalyze further degradation. | Store under an inert atmosphere (N₂ or Ar). Use dry solvents and reagents. Handle in a glovebox or with Schlenk techniques. |
| Temperature Control | Minimizes thermal decomposition and the rate of potential polymerization reactions. | Store in a cool, dark place. For long-term storage, refrigeration is recommended. Avoid localized heating during reactions. |
| Use of Appropriate Containers | Prevents contamination with metal ions that can act as Lewis acid catalysts. | Store in glass containers with PTFE-lined caps. Avoid metal containers unless they are known to be non-reactive. |
| Addition of Stabilizers (with caution) | Scavenges initiators of polymerization. | The use of traditional inhibitors is not well-documented and potentially problematic. If stabilization is necessary, consider non-nucleophilic options and perform small-scale compatibility tests first. For related chloroacetaldehydes, lactams like caprolactam have been used as stabilizers[5]. |
| Purification Before Use | Removes accumulated degradation products and potential polymerization initiators. | Distill chloroacetyl chloride under reduced pressure and inert atmosphere immediately before use, especially if it is discolored or has been stored for an extended period. |
Protocol for Removing Common Inhibitors (if present)
While chloroacetyl chloride is not typically supplied with common radical inhibitors, if you are working with a chloroacetyl derivative of a monomer that is stabilized, you may need to remove the inhibitor.
Experimental Protocol for Inhibitor Removal by Column Chromatography:
-
Prepare the Column: Pack a glass column with activated basic alumina. The amount of alumina will depend on the quantity of the compound to be purified.
-
Elution: Pass the chloroacetyl compound through the alumina column. The inhibitor (e.g., hydroquinone, MEHQ) will be adsorbed onto the alumina.
-
Collection: Collect the purified compound. It is now free of the inhibitor and should be used immediately as it is more prone to polymerization.
-
Storage: If immediate use is not possible, store the purified compound at low temperature in the dark for a very limited time.
References
- US3535384A, Stabilization of chloroacetaldehydes, Google P
-
Acyl Chlorides (A-Level), ChemistryStudent, [Link]
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens, Chemical Communications (RSC Publishing), [Link]
-
Inhibition of acrylic acid and acrylate autoxidation, RSC Publishing, [Link]
-
Acyl Chlorides and Acid Anhydrides, chemrevise, [Link]
-
Friedel-Crafts Acylation with Practice Problems, Chemistry Steps, [Link]
-
Separation and Rectification of Chloroacetyl Chloride from TiCl 4, MDPI, [Link]
-
The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in, Journal of the Iranian Chemical Society, [Link]
-
ICSC 0845 - CHLOROACETYL CHLORIDE, INCHEM, [Link]
-
Chloroacetyl chloride | ClCH2COCl | CID 6577, PubChem, [Link]
-
a) Alkylation of 2 a with chloroacetyl chloride (4 a) (the molecular..., ResearchGate, [Link]
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-
20.17: Reactions of Acid Chlorides, Chemistry LibreTexts, [Link]
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Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W, NJ.gov, [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10, Indian Journal of Chemistry, [Link]
-
Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal, ACS Macro Letters, [Link]
-
Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis, PMC, [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles, Chemistry Steps, [Link]
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How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride?, ResearchGate, [Link]
-
Synthesis process of chloroacetyl chloride, Eureka | Patsnap, [Link]
- US5763658A, Method for removal of phenothiazine inhibitor
-
Polymerization of Ketene and Diketene, SciSpace, [Link]
-
Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines, Chemical Communications (RSC Publishing), [Link]
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-
Problem using Chloroacetyl Chloride, Sciencemadness.org, [Link]
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-
Living Cationic Polymerization of Vinyl Ether with Methanol/Metal Chloride Initiating Systems: Relationship between Polymerization Behavior and the Nature of Lewis Acids, Sci-Hub, [Link]
-
Mechanistic investigation of cyclic ketene acetal radical ring-opening homo- and co-polymerization and preparation of PEO graft copolymers with tunable composition, Polymer Chemistry (RSC Publishing), [Link]
-
Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography, Ovid, [Link]
-
Removing inhibitor from MMA (and other methacrylate monomers) : r/chemhelp, Reddit, [Link]
-
Friedel-Crafts Acylation Example Problems, YouTube, [Link]
-
The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals Revisited: An Experimental and Theoretical Study, ChemRxiv, [Link]
-
Chain transfer to monomer – the main chain-growth termination reaction in radical ring-opening polymerization of ketene acetals, ResearchGate, [Link]
-
Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography, PubMed, [Link]
-
Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China, Frontiers, [Link]
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Validation & Comparative
A Tale of Two Acylating Agents: Chloroacetyl Chloride vs. 1-(Chloroacetyl)azocane in Synthesis
A Senior Application Scientist's Guide to Selecting the Right Tool for Amide Bond Formation
In the vast toolkit of the modern synthetic chemist, the chloroacetyl group is a versatile functional handle, readily installed to serve as a precursor for a multitude of molecular architectures. The two primary reagents for its introduction, chloroacetyl chloride and its derivatives, each present a unique set of advantages and disadvantages. This guide provides an in-depth comparison of the classical workhorse, chloroacetyl chloride, and a less conventional, yet potentially advantageous alternative, 1-(chloroacetyl)azocane. We will delve into their reactivity, selectivity, handling, and provide experimental insights to inform your choice of reagent for your next synthetic endeavor.
The Contenders: A High-Level Overview
Chloroacetyl Chloride: A highly reactive and commercially available acylating agent, chloroacetyl chloride is the go-to reagent for many chemists.[1] Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic substitution site at the α-carbon, makes it a valuable building block in pharmaceutical and agrochemical synthesis.[2][3] However, its high reactivity is a double-edged sword, often leading to harsh reaction conditions, side-product formation, and significant handling hazards.[4][5]
This compound: This N-acyl heterocycle represents a "tamed" version of its aggressive acyl chloride counterpart. While not as commonly used, it can be readily synthesized from the secondary amine azocane and chloroacetyl chloride. The key difference lies in the nature of the leaving group during acylation: a resonance-stabilized and less volatile azocane molecule versus a corrosive chloride ion. This fundamental distinction translates to milder reaction conditions, potentially higher selectivity, and improved handling safety.
At the Bench: A Head-to-Head Comparison
| Feature | Chloroacetyl Chloride | This compound |
| Reactivity | Extremely high; reacts vigorously with nucleophiles, including water.[5] | Moderate; acylates amines and other nucleophiles under milder conditions. |
| Selectivity | Lower; can lead to over-acylation or reaction with sensitive functional groups. | Potentially higher; the less reactive nature allows for greater chemoselectivity. |
| Byproducts | Hydrogen chloride (HCl), a corrosive gas requiring a scavenger.[2] | Azocane, a basic and water-soluble amine, easily removed by aqueous workup. |
| Handling | Highly corrosive, lachrymator, and moisture-sensitive.[4] Requires stringent safety precautions. | Expected to be a more stable solid or high-boiling liquid, with reduced volatility and corrosivity. |
| Synthesis | Commercially available. | Requires a straightforward synthesis from azocane and chloroacetyl chloride. |
| Cost | Generally inexpensive and readily available in bulk.[1] | Higher cost due to the additional synthetic step. |
The Underlying Chemistry: A Mechanistic Perspective
The fundamental difference in the reactivity of these two agents stems from the nature of the leaving group in the nucleophilic acyl substitution reaction.
Acylation with Chloroacetyl Chloride
The reaction proceeds through a classic nucleophilic addition-elimination mechanism. The highly electronegative chlorine atom makes the carbonyl carbon extremely electrophilic, leading to a rapid reaction with nucleophiles. The expulsion of a stable chloride ion drives the reaction to completion.
Acylation with this compound
In this case, the leaving group is the neutral azocane molecule. While the amide bond of the N-acyl heterocycle is activated towards nucleophilic attack, it is significantly less electrophilic than the corresponding acyl chloride. This moderation in reactivity allows for more controlled acylations.
Experimental Protocols: Putting Theory into Practice
Protocol 1: Synthesis of this compound
This procedure outlines the straightforward preparation of the N-acyl heterocycle from commercially available starting materials.
Materials:
-
Azocane (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve azocane and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Protocol 2: Comparative N-Chloroacetylation of a Secondary Amine
This protocol provides a framework for comparing the two reagents in the acylation of a model secondary amine, such as morpholine.
Method A: Using Chloroacetyl Chloride (Schotten-Baumann Conditions) [6][7]
Materials:
-
Morpholine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium hydroxide (1.2 eq), 2 M aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve morpholine in DCM.
-
Add the 2 M NaOH solution and cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add chloroacetyl chloride dropwise.
-
Stir vigorously at room temperature for 1 hour, monitoring by TLC.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the N-chloroacetylated product.
Method B: Using this compound
Materials:
-
Morpholine (1.0 eq)
-
This compound (1.1 eq)
-
Acetonitrile (or other suitable aprotic solvent)
Procedure:
-
Dissolve morpholine and this compound in acetonitrile.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC. The reaction may require several hours to reach completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute aqueous HCl to remove the azocane byproduct.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the N-chloroacetylated product.
Expected Outcomes:
| Parameter | Method A (Chloroacetyl Chloride) | Method B (this compound) |
| Reaction Time | Typically rapid (< 1 hour).[8] | Likely slower (several hours). |
| Reaction Conditions | Biphasic, requires strong base. | Homogeneous, neutral or mildly heated. |
| Workup | Standard extractive workup. | Requires an acidic wash to remove the azocane byproduct. |
| Yield | Generally high, but can be compromised by hydrolysis of the acyl chloride.[8] | Potentially high and more reproducible due to the stability of the reagent. |
| Purity | May contain byproducts from side reactions. | Generally cleaner reaction profile expected. |
The Senior Scientist's Verdict: Which Reagent to Choose?
The choice between chloroacetyl chloride and this compound is ultimately a strategic one, dictated by the specific demands of your synthesis.
Choose Chloroacetyl Chloride when:
-
Cost and availability are paramount. It is an inexpensive and readily accessible commodity chemical.[1]
-
High reactivity is required for acylating unreactive amines or other nucleophiles.[2]
-
The substrate is robust and can tolerate the harsh, basic conditions and the corrosive HCl byproduct.
-
Large-scale synthesis is a consideration, where the cost-effectiveness of the reagent is a significant factor.
Consider this compound when:
-
Your substrate is sensitive and contains functional groups that are incompatible with strong bases or highly reactive acyl chlorides.
-
Chemoselectivity is a concern. The milder nature of the N-acyl heterocycle may allow for the selective acylation of one nucleophile in the presence of another.
-
A cleaner reaction profile and easier purification are desired. The absence of a corrosive byproduct and potentially fewer side reactions can simplify the workup.
-
Handling safety is a priority. The reduced volatility and corrosivity of this compound make it a safer alternative in a laboratory setting.
References
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Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558. [Link]
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Yusufov, M., et al. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Science and Education, 2(5), 441-450. [Link]
-
Various Authors. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. [Link]
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Bode, J. W. (2014). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Accounts of Chemical Research, 47(5), 1575–1587. [Link]
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Xu, J., et al. (2011). Highly stereoselective synthesis of trans-3-chloro-beta-lactams from imines and mixed chloro- and nitroacetyl chlorides. Chemical Research in Chinese Universities, 27(6), 958-962. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(3), 267-274. [Link]
-
Bode, J. W. (2014). On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums. PubMed, 24548120. [Link]
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National Center for Biotechnology Information. (n.d.). Azocan. PubChem. [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
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Ionescu, M. A., et al. (2023). New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. Molecules, 28(23), 7809. [Link]
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Guo, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11, 1215293. [Link]
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A Senior Application Scientist's Guide to N-Acylating Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the formation of the amide bond stands as a cornerstone reaction. The strategic introduction of an acyl group onto a nitrogen atom, or N-acylation, is a fundamental transformation for synthesizing a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the N-acylating agent is paramount, directly influencing reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparative analysis of common N-acylating agents, offering field-proven insights and experimental data to inform your selection process and accelerate your research.
The Central Role of N-Acylation
N-acylation is a ubiquitous strategy in organic chemistry for several key reasons:
-
Amide Bond Formation: It is the primary method for constructing the robust amide linkage, a key structural motif in peptides, proteins, and a significant number of blockbuster drugs.
-
Protecting Group Chemistry: The N-acyl group can serve as a protecting group for amines, modulating their reactivity in subsequent synthetic steps.
-
Modulation of Physicochemical Properties: Acylation can alter the lipophilicity, solubility, and metabolic stability of a molecule, which is a critical aspect of drug design.
The general mechanism for N-acylation is a nucleophilic acyl substitution, where a nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. The efficiency of this process is largely dictated by the nature of the leaving group on the acylating agent. A better leaving group leads to a more reactive acylating agent.
A Comparative Overview of Common N-Acylating Agents
The selection of an appropriate N-acylating agent is a critical decision in the design of a synthetic route. The ideal agent should be reactive enough to ensure a high yield of the desired amide but selective enough to avoid unwanted side reactions. Furthermore, practical considerations such as stability, cost, and safety are of utmost importance. Here, we compare the most common classes of N-acylating agents.
Reactivity Hierarchy
The reactivity of common N-acylating agents generally follows this trend:
Acyl Halides > Acid Anhydrides > Active Esters > Carboxylic Acids (with coupling agents)
This trend is a direct consequence of the leaving group's ability to stabilize a negative charge.
Caption: General Reactivity Trend of N-Acylating Agents
In-Depth Analysis of N-Acylating Agent Classes
Acyl Halides (Acyl Chlorides, Bromides, and Iodides)
Acyl halides, particularly acyl chlorides, are among the most reactive N-acylating agents.[1][2][3] Their high reactivity stems from the excellent leaving group ability of the halide ion.
Advantages:
-
High Reactivity: Reactions are often rapid and can be driven to completion, even with weakly nucleophilic amines.[1]
-
High Yields: Typically provide excellent yields of the desired amide.
-
Cost-Effective: Many simple acyl chlorides are commercially available and relatively inexpensive.
Disadvantages:
-
Moisture Sensitivity: Acyl halides react readily with water to form the corresponding carboxylic acid, necessitating anhydrous reaction conditions.[2]
-
Corrosive and Hazardous Byproducts: The reaction generates hydrogen halides (e.g., HCl), which are corrosive and require a base to neutralize.[2]
-
Safety Concerns: Acyl chlorides are often volatile, corrosive, and lachrymatory. Proper handling in a fume hood with appropriate personal protective equipment (PPE) is essential.[4][5]
-
Low Chemoselectivity: Their high reactivity can lead to a lack of selectivity in molecules with multiple nucleophilic sites (e.g., hydroxyl groups).
Mechanism of N-Acylation using Acyl Chloride:
The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as the leaving group. A base is typically added to neutralize the resulting protonated amide and the hydrogen chloride byproduct.
Caption: Mechanism of N-acylation with an acyl chloride.
Acid Anhydrides
Acid anhydrides are a good alternative to acyl chlorides, offering a balance of reactivity and handling convenience.[2] Acetic anhydride is a widely used and economical reagent for introducing an acetyl group.
Advantages:
-
Good Reactivity: While generally less reactive than acyl chlorides, they are still potent acylating agents for most amines.[1][3]
-
Safer Byproducts: The byproduct is a carboxylic acid, which is less corrosive and easier to handle than hydrogen halides.[2]
-
Improved Handling: They are less sensitive to moisture than acyl chlorides.[2]
Disadvantages:
-
Atom Economy: In the case of symmetrical anhydrides, only one of the two acyl groups is transferred to the amine, leading to lower atom economy.
-
Potential for O-acylation: Can still lead to acylation of hydroxyl groups, although they are generally more selective towards amines than acyl chlorides.
Mechanism of N-Acylation using Acid Anhydride:
The mechanism is analogous to that of acyl chlorides, involving a nucleophilic addition-elimination pathway. The amine attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate anion as the leaving group.
Caption: Mechanism of N-acylation with an acid anhydride.
Active Esters
Active esters are a class of acylating agents where the acyl group is attached to an electron-withdrawing group, which makes the carbonyl carbon more electrophilic and the leaving group more stable. Common examples include N-hydroxysuccinimide (NHS) esters and benzotriazole esters.[6][7] They are extensively used in peptide synthesis and bioconjugation due to their milder reaction conditions and higher chemoselectivity.[7][8]
Advantages:
-
High Chemoselectivity: Generally exhibit excellent selectivity for N-acylation over O-acylation, especially in the presence of unprotected hydroxyl groups.[9]
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature without the need for strong bases.
-
Stable and Easy to Handle: Many active esters are crystalline solids that are stable to storage.[7][10]
-
Water-Soluble Byproducts: The byproducts of some active esters, such as NHS, are water-soluble, simplifying purification.[6][7]
Disadvantages:
-
Lower Reactivity: They are generally less reactive than acyl chlorides and anhydrides, which can lead to longer reaction times or require catalysts.[6]
-
Cost: Active esters are often more expensive to prepare or purchase than simple acyl chlorides or anhydrides.
Mechanism of N-Acylation using an NHS Ester:
Similar to other acylating agents, the reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release the stable N-hydroxysuccinimide leaving group.
Caption: Mechanism of N-acylation with an NHS ester.
Quantitative Comparison of N-Acylating Agents
While the qualitative reactivity trend is a useful guide, quantitative data from comparative studies provide a more nuanced understanding of the performance of different acylating agents. The following table summarizes representative data for the N-acylation of benzylamine with different acetylating agents.
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Et₃N, CH₂Cl₂, 0 °C to rt | 1 h | >95 | [General Knowledge] |
| Acetic Anhydride | Pyridine, CH₂Cl₂, rt | 2 h | >95 | [General Knowledge] |
| N-Acetylbenzotriazole | Water, Microwave, 50°C | 15-20 min | 94 | [11] |
| Ethyl Acetate | Acetic Acid (cat.), 80-120 °C | 12 h | 90 | [12] |
Note: This table is a compilation of representative data and reaction conditions may not be directly comparable.
As the data suggests, acyl chlorides and acid anhydrides generally provide high yields in short reaction times under standard organic conditions. Notably, the use of microwave irradiation with an active ester like N-acetylbenzotriazole can significantly accelerate the reaction even in an environmentally benign solvent like water.[11] The use of less reactive esters as acylating agents requires more forcing conditions and catalytic activation.[12]
Experimental Protocols
To provide a practical context, here are detailed, step-by-step methodologies for N-acylation using representative agents.
Experimental Protocol 1: N-Acylation of Benzylamine with Acetyl Chloride
Rationale: This protocol exemplifies the use of a highly reactive acylating agent. The use of a base (triethylamine) is crucial to neutralize the HCl byproduct and drive the reaction to completion. Anhydrous conditions are necessary to prevent hydrolysis of the acetyl chloride.
Materials:
-
Benzylamine
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzylamine (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere, add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-benzylacetamide.
-
Purify the product by recrystallization or column chromatography if necessary.
Experimental Protocol 2: N-Acylation of Aniline with Acetic Anhydride
Rationale: This protocol demonstrates the use of a moderately reactive and easier-to-handle acylating agent. Pyridine acts as both a base and a nucleophilic catalyst.
Materials:
-
Aniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve aniline (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude acetanilide.
-
Purify by recrystallization from ethanol/water.
Experimental Protocol 3: N-Acylation of Glycine Methyl Ester with an N-Hydroxysuccinimide Ester
Rationale: This protocol is representative of peptide coupling reactions using active esters. The reaction is typically clean, and the water-soluble NHS byproduct simplifies the workup.
Materials:
-
Boc-protected amino acid N-hydroxysuccinimide ester (Boc-AA-OSu)
-
Glycine methyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve glycine methyl ester hydrochloride (1.0 eq) in DMF.
-
Add DIPEA (1.1 eq) to the solution to neutralize the hydrochloride salt.
-
Add the Boc-AA-OSu (1.0 eq) to the reaction mixture.
-
Stir the solution at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
Chemoselectivity: N-Acylation vs. O-Acylation
In molecules containing both amino and hydroxyl groups, achieving selective N-acylation is a common challenge. The choice of acylating agent and reaction conditions plays a crucial role in controlling the outcome.
Generally, amines are more nucleophilic than alcohols, and N-acylation is favored under neutral or basic conditions. However, highly reactive acylating agents like acyl chlorides can lead to a mixture of N- and O-acylated products.
To enhance N-selectivity:
-
Use Milder Acylating Agents: Active esters are the reagents of choice for selective N-acylation in the presence of hydroxyl groups.
-
Control the Stoichiometry: Using a slight excess of the amine relative to the acylating agent can favor N-acylation.
-
pH Control: Under acidic conditions, the amine is protonated and becomes less nucleophilic, which can favor O-acylation.[13] Conversely, basic conditions deprotonate the amine, enhancing its nucleophilicity for N-acylation.
Caption: Factors influencing N- vs. O-acylation selectivity.
Safety and Handling Considerations
As a senior application scientist, I cannot overstate the importance of safety in the laboratory. N-acylating agents, particularly the more reactive ones, pose significant hazards.
-
Acyl Chlorides: Highly corrosive, moisture-sensitive, and lachrymatory. They react violently with water and alcohols.[4][5] Always handle in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Acid Anhydrides: Corrosive and can cause severe burns. Acetic anhydride is also flammable. Handle with care in a fume hood and wear appropriate PPE.
-
Active Esters: Generally less hazardous than acyl chlorides and anhydrides. However, it is always good practice to consult the Safety Data Sheet (SDS) for any specific reagent and handle it with appropriate care.
Conclusion and Future Outlook
The choice of an N-acylating agent is a multifaceted decision that requires a thorough understanding of the reactivity, selectivity, and practical considerations of each class of reagent. While highly reactive agents like acyl chlorides offer rapid and high-yielding transformations, milder and more selective agents like active esters are indispensable for complex molecule synthesis and bioconjugation.
The field continues to evolve, with a growing emphasis on developing greener and more sustainable N-acylation methodologies. The use of catalytic methods, solvent-free reactions, and acylating agents derived from renewable resources are promising areas of future research that will undoubtedly expand the synthetic chemist's toolkit. By carefully considering the principles outlined in this guide, researchers can make informed decisions to optimize their N-acylation reactions, leading to more efficient and successful synthetic outcomes.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. [Link]
- Bodanszky, M. (1955). Active esters in peptide synthesis.
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
ResearchGate. (2012). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. [Link]
-
ResearchGate. (2017). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
-
National Center for Biotechnology Information. (2018). Chemoselective Acylation of Nucleosides. [Link]
-
SciSpace. (2021). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Link]
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. [Link]
-
ResearchGate. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]
-
National Center for Biotechnology Information. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Royal Society of Chemistry. (2013). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
YouTube. (2019). 08.06 Acylation by Anhydrides and Esters. [Link]
-
Royal Society of Chemistry. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. [Link]
-
ACS Publications. (2023). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of N-Acylation Yield Prediction Model. [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
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A Comparative Guide to Acetylating Agents: 1-(Chloroacetyl)azocane vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the acetylation of molecules is a fundamental transformation, pivotal for protecting functional groups, enhancing bioavailability, and constructing complex molecular architectures. The choice of an acetylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of two acetylating agents: the reactive acyl chloride, 1-(Chloroacetyl)azocane, and the widely used carboxylic anhydride, acetic anhydride. By examining their performance, mechanistic nuances, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Introduction to the Contenders
This compound is a derivative of azocane, an eight-membered saturated heterocycle. As an N-chloroacetyl compound, it belongs to the class of acyl chlorides, which are known for their high reactivity as acylating agents. The presence of the chloroacetyl group provides a reactive site for nucleophilic attack, enabling the transfer of the acetyl group.
Acetic Anhydride , on the other hand, is one of the most common and versatile acetylating agents used in organic synthesis.[1] It is generally considered to be a milder and more selective reagent compared to acyl chlorides.[2] Its widespread use stems from its accessibility, relatively lower cost, and ease of handling in many laboratory settings.[2]
Efficacy and Performance: A Data-Driven Comparison
Table 1: Acetylation of Alcohols and Phenols with Acetyl Chloride vs. Acetic Anhydride [2]
| Substrate | Acetylating Agent | Reaction Time (minutes) | Yield (%) |
| Benzyl Alcohol | Acetic Anhydride | 90 | 92 |
| Acetyl Chloride | 15 | 95 | |
| Cyclohexanol | Acetic Anhydride | 120 | 88 |
| Acetyl Chloride | 20 | 93 | |
| Phenol | Acetic Anhydride | 60 | 90 |
| Acetyl Chloride | 10 | 96 |
The data clearly indicates that acetyl chloride, and by extension this compound, is a significantly more reactive acetylating agent than acetic anhydride, leading to substantially shorter reaction times and often higher yields.[2] This heightened reactivity can be attributed to the greater electrophilicity of the carbonyl carbon in acyl chlorides and the better leaving group ability of the chloride ion compared to the acetate ion.
Chemoselectivity: The N-Acylation Advantage of Chloroacetyl Derivatives
A key differentiator between N-chloroacetyl compounds and acetic anhydride is their chemoselectivity, particularly in the acylation of substrates bearing both amino and hydroxyl groups. Studies have demonstrated the remarkable efficiency and high chemoselectivity of chloroacetyl chloride for the N-acylation of amino compounds, such as amino alcohols and amino acids, even in aqueous media.[3] This selectivity arises from the greater nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly basic conditions.
In intermolecular competitive reactions, anilines and aliphatic amines can be selectively N-chloroacylated in the presence of alcohols and phenols with high yields. This inherent preference for N-acylation makes this compound a potentially superior reagent when selective protection of an amine in a polyfunctional molecule is desired.
Reaction Mechanisms: A Tale of Two Pathways
The acetylation reactions of both this compound and acetic anhydride proceed via a nucleophilic acyl substitution mechanism. However, the specifics of the leaving group and the reaction byproducts differ significantly.
Acetylation with this compound
The reaction is initiated by the nucleophilic attack of the substrate (e.g., an alcohol or amine) on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the chloride ion, a good leaving group, to form the acetylated product and azocan-1-one and hydrochloric acid as byproducts. The generation of HCl necessitates the use of a base to neutralize the acid and drive the reaction to completion.
Figure 1: General mechanism of acetylation with this compound.
Acetylation with Acetic Anhydride
Similarly, the reaction with acetic anhydride involves a nucleophilic attack on one of the carbonyl carbons. The leaving group in this case is the acetate ion, which is a weaker leaving group than chloride. The byproduct of this reaction is acetic acid, which is less corrosive than HCl and can sometimes be removed more easily.[2]
Figure 2: General mechanism of acetylation with acetic anhydride.
Experimental Protocols
The following are representative protocols for acetylation reactions using this compound (adapted from protocols for chloroacetyl chloride) and acetic anhydride.
Protocol 1: N-Acetylation of a Primary Amine with this compound
This protocol is designed for the selective N-acetylation of a primary amine.
Figure 3: Workflow for N-acetylation with this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the primary amine and triethylamine in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Acetylation of a Primary Alcohol with Acetic Anhydride
This protocol describes a standard procedure for the O-acetylation of a primary alcohol.
Figure 4: Workflow for O-acetylation with acetic anhydride.
Materials:
-
Primary alcohol (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Pyridine (2.0 equiv)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the primary alcohol in a suitable solvent (e.g., dichloromethane or neat), add pyridine followed by the dropwise addition of acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to afford the pure acetylated product.
Safety and Handling
This compound , as an acyl chloride, should be handled with extreme caution in a well-ventilated fume hood. It is expected to be corrosive, a lachrymator, and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Acetic Anhydride is also corrosive and a lachrymator and should be handled in a fume hood with appropriate PPE.[4] It reacts exothermically with water.
Conclusion
The choice between this compound and acetic anhydride as an acetylating agent is contingent upon the specific requirements of the chemical transformation.
-
For rapid and high-yielding acetylations , particularly of alcohols and phenols, This compound (inferred from data on acetyl chloride) is the more potent reagent.[2]
-
For chemoselective N-acetylation of substrates containing both amino and hydroxyl groups, This compound offers a significant advantage due to the high reactivity of the N-chloroacetyl group towards amines.
-
When milder reaction conditions, ease of handling, and less corrosive byproducts are prioritized, acetic anhydride remains the reagent of choice.[2]
Ultimately, a thorough understanding of the substrate's reactivity, the desired selectivity, and the practical constraints of the experimental setup will guide the judicious selection of the optimal acetylating agent.
References
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Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine | PDF | Amide. Available from: [Link]
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RSC Publishing. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications. Available from: [Link]
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Beilstein Journals. Synthesis and reactivity of azole-based iodazinium salts. Available from: [Link]
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ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]
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Sciencemadness Discussion Board. Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11. Available from: [Link]
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Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available from: [Link]
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PubMed. N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent. Available from: [Link]
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MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available from: [Link]
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OAJI. Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Available from: [Link]
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PubMed Central. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Available from: [Link]
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ResearchGate. (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Available from: [Link]
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IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available from: [Link]
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ResearchGate. (PDF) N-Acetyl Diazocine Derivatives via Cross-Coupling. Available from: [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Available from: [Link]
-
ResearchGate. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available from: [Link]
-
Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available from: [Link]
- Google Patents. WO1992016491A1 - Improved process for preparing phenyl chloroacetate.
-
eScholarship.org. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Available from: [Link]
-
ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]
-
PubMed. Scalable synthesis of N-acylaziridines from N-tosylaziridines. Available from: [Link]
-
ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
-
Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Available from: [Link]
-
Khimiya. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available from: [Link]
-
ACS Publications. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Available from: [Link]
-
Indian Journal of Chemistry. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Available from: [Link]
-
Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Available from: [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]
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A Senior Application Scientist's Guide to Chloroacetamide Reagents: A Head-to-Head Comparison for Bioconjugation and Drug Development
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of bioconjugation and covalent drug design, the precise and stable modification of proteins is paramount. Among the arsenal of chemical tools available, chloroacetamide reagents have emerged as a compelling class of electrophiles for targeting nucleophilic amino acid residues, most notably cysteine. This guide provides an in-depth, head-to-head comparison of commonly employed chloroacetamide reagents, offering insights into their reactivity, selectivity, and practical application. As a Senior Application Scientist, my aim is to move beyond a simple cataloging of reagents and delve into the causality behind experimental choices, empowering you to make informed decisions in your research.
The Chloroacetamide Family: An Introduction to the Key Players
Chloroacetamide reagents are characterized by a chloroacetyl group, which serves as the electrophilic warhead for covalent bond formation. The reactivity and selectivity of these reagents can be modulated by the substituents on the amide nitrogen. In this guide, we will focus on three representative members of this class:
-
2-Chloroacetamide (CAA): The parent compound, offering a baseline for reactivity and selectivity.
-
N,N-dimethyl-2-chloroacetamide (DMCA): A more reactive derivative due to electronic and conformational effects.
-
N-Aryl-2-chloroacetamides: A versatile subclass where the aryl group can be functionalized to incorporate other moieties like fluorophores or affinity tags.
The Mechanism of Action: A Tale of Nucleophilic Substitution
The primary mode of action for chloroacetamide reagents is a second-order nucleophilic substitution (SN2) reaction. The carbon atom of the chloromethyl group is electrophilic and is attacked by a nucleophile, leading to the displacement of the chloride ion and the formation of a stable thioether bond in the case of cysteine.
Figure 1: SN2 reaction of a chloroacetamide with a cysteine thiolate.
The reaction rate is critically dependent on the nucleophilicity of the target amino acid residue. The thiol group of cysteine has a pKa of approximately 8.5, meaning that at physiological pH, a significant portion exists as the highly nucleophilic thiolate anion (S⁻), making it the primary target for chloroacetamide reagents.[1]
Reactivity and Selectivity: A Head-to-Head Comparison
The Influence of N-Substitution
The substituents on the amide nitrogen play a crucial role in modulating the reactivity of the chloroacetyl group.
-
N,N-dimethyl-2-chloroacetamide (DMCA) vs. N-methyl-2-chloroacetamide: Computational studies have shown that DMCA is more reactive than its N-methyl counterpart.[2] This is attributed to a lower Lowest Unoccupied Molecular Orbital (LUMO) energy in DMCA, making the electrophilic carbon more susceptible to nucleophilic attack.[2] Additionally, conformational effects play a role; the N-methyl derivative can form an intramolecular hydrogen bond with the incoming thiolate, which must be broken to reach the transition state, thus increasing the activation energy.[2]
Figure 2: Relative reactivity of different chloroacetamide reagents.
Selectivity Profile: Cysteine vs. Other Nucleophilic Residues
Chloroacetamide reagents exhibit a strong preference for cysteine. However, under certain conditions, particularly at higher pH and concentrations, reactions with other nucleophilic amino acid side chains can occur.
-
Histidine: The imidazole side chain of histidine can also be alkylated by chloroacetamides, although the reaction is generally slower and less efficient than with cysteine.[3]
-
Lysine: The ε-amino group of lysine is a potential off-target, especially at pH values above its pKa (~10.5).[4]
-
Methionine: The thioether side chain of methionine can be a significant off-target, particularly with chloroacetamide, leading to oxidation.[5] One study found that while 2-chloroacetamide reduces off-target alkylation of other residues compared to iodoacetamide, it can lead to a substantial increase in methionine oxidation (up to 40% of all methionine-containing peptides compared to 2-5% with iodoacetamide).[5][6]
Table 1: Qualitative Comparison of Chloroacetamide Reagents
| Feature | 2-Chloroacetamide (CAA) | N,N-dimethyl-2-chloroacetamide (DMCA) | N-Aryl-2-chloroacetamide |
| Relative Reactivity | Moderate | High | Variable (substituent-dependent) |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Known Side Reactions | Methionine oxidation, potential for histidine and lysine alkylation at high pH/concentration. | Expected to have a similar side-reaction profile to CAA, potentially more pronounced due to higher reactivity. | Side-reaction profile is dependent on the specific aryl substituent. |
| Stability of Adduct | Forms a stable thioether bond. More stable than vinyl sulfonamide adducts.[3] | Forms a stable thioether bond. | Forms a stable thioether bond. |
Head-to-Head with Other Cysteine-Reactive Reagents
Chloroacetamides are often compared to other popular cysteine-reactive electrophiles, namely iodoacetamides and maleimides.
Table 2: Comparison with Other Cysteine-Reactive Reagents
| Reagent Class | Reaction Rate | Selectivity | Adduct Stability | Key Considerations |
| Chloroacetamides | Moderate | High (more specific than iodoacetamides)[3] | Very Stable (thioether bond) | Can cause methionine oxidation.[5] |
| Iodoacetamides | Fast | Moderate (can have off-target reactions with His, Lys, Met) | Very Stable (thioether bond) | Most commonly used in proteomics, but less specific than chloroacetamides.[5] |
| Maleimides | Very Fast | High for thiols | Less Stable (succinimidyl thioether can undergo retro-Michael reaction)[7] | The resulting thioether bond can be unstable, especially in the presence of other thiols.[7] |
Experimental Protocols: A Guide to Practical Application
The success of any bioconjugation experiment hinges on a well-designed and executed protocol. Here, we provide a general framework for the alkylation of proteins with chloroacetamide reagents. It is crucial to note that optimal conditions will vary depending on the specific protein and reagent used.
General Protocol for Protein Alkylation with Chloroacetamide
This protocol provides a starting point for the modification of cysteine residues in a purified protein sample.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0-8.5).[4]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Chloroacetamide reagent (e.g., 2-chloroacetamide or N,N-dimethyl-2-chloroacetamide) solution, freshly prepared.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
Procedure:
-
Protein Preparation: Dissolve the protein to a concentration of 1-5 mg/mL in the chosen buffer.
-
Reduction: Add the reducing agent to a final concentration of 5-10 mM. Incubate at 37°C for 30-60 minutes to reduce all disulfide bonds.
-
Alkylation: Add a freshly prepared solution of the chloroacetamide reagent to a final concentration of 20-50 mM. The optimal molar excess of the reagent over cysteine residues should be determined empirically. Incubate the reaction mixture in the dark at room temperature or 37°C for 1-2 hours.[4]
-
Quenching: Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
Figure 3: General workflow for protein alkylation.
Experimental Design for a Head-to-Head Comparison
To rigorously compare different chloroacetamide reagents, a systematic experimental approach is required.
Key Parameters to Evaluate:
-
Reaction Kinetics: Monitor the disappearance of the free thiol and the appearance of the alkylated product over time using techniques like Ellman's assay or LC-MS.
-
Selectivity: Analyze the final product by mass spectrometry to identify and quantify any off-target modifications (e.g., on histidine, lysine, or methionine).
-
Adduct Stability: Assess the stability of the formed thioether bond under various conditions (e.g., different pH values, presence of other nucleophiles).
Conclusion and Future Perspectives
Chloroacetamide reagents represent a valuable and versatile tool for the selective modification of cysteine residues in proteins. Their high specificity, particularly when compared to the more commonly used iodoacetamides, and the stability of the resulting thioether bond make them an attractive choice for a wide range of applications in bioconjugation and drug development.
While a comprehensive, direct quantitative comparison of all chloroacetamide derivatives is still needed in the literature, this guide provides a framework for understanding their relative reactivities and for designing robust experimental protocols. The choice between 2-chloroacetamide, N,N-dimethyl-2-chloroacetamide, and other derivatives will depend on the specific requirements of the application, balancing the need for higher reactivity with the potential for increased off-target effects. As our understanding of the subtle factors governing their reactivity and selectivity continues to grow, so too will their utility in advancing the frontiers of chemical biology and medicine.
References
-
El-Gohary, N. S., & Shaaban, M. R. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Sulfur Chemistry, 40(6), 669-703.[8]
-
Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.[1]
-
PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]]
-
Hořejší, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1846–1855.[3]
-
Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 227, 103901.[3]
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3433–3439.[5][6]
-
OmicsDI. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Retrieved from [Link]5][6]
- Zhang, T., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 14(3), 1565–1574.
- Parker, C. G., & Pratt, M. R. (2014).
-
Uchida, K. (2003). Histidine and lysine as targets of oxidative modification. Amino Acids, 25(3-4), 249–257.[9]
-
Fontaine, S. D., et al. (2015). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Bioconjugate Chemistry, 26(2), 145–154.[7]
-
Hořejší, M., et al. (2022). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Angewandte Chemie International Edition, 61(2), e202112345.[10]
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A Comparative Guide to the Synthesis of 1-(Chloroacetyl)azocane: Benchmarking Methodologies for Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of novel chemical entities is paramount. 1-(Chloroacetyl)azocane, a versatile intermediate, presents a valuable scaffold for the introduction of the azocane moiety and a reactive chloroacetyl group for further functionalization. This guide provides an in-depth technical comparison of the synthesis of this compound via the classic chloroacetyl chloride method against two viable alternatives: acylation with chloroacetic anhydride and a modern approach utilizing peptide coupling reagents. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of these methods to inform your synthetic strategy.
Introduction to this compound
This compound, comprised of an eight-membered saturated nitrogen heterocycle (azocane or heptamethyleneimine) and a reactive N-chloroacetyl group, is a key building block in medicinal chemistry. The azocane ring is a structural motif found in various biologically active compounds, while the α-chloroamide functionality serves as a potent electrophile for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of more complex molecular architectures. The efficient synthesis of this intermediate is therefore a critical step in the drug discovery pipeline.
Method 1: The Archetypal Approach - Acylation with Chloroacetyl Chloride
The reaction of a secondary amine with an acyl chloride, often under Schotten-Baumann conditions, is a cornerstone of organic synthesis for the formation of amides.[1][2][3] This method is widely employed due to the high reactivity of chloroacetyl chloride, which typically leads to high yields and rapid reaction times.[4]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of azocane attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by a base to yield the final amide product. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[5][6]
Experimental Protocol
Materials:
-
Azocane (heptamethyleneimine)
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of azocane (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Workflow Diagram
Method 2: The Milder Alternative - Acylation with Chloroacetic Anhydride
For substrates that may be sensitive to the highly reactive nature of chloroacetyl chloride or the generation of hydrochloric acid, chloroacetic anhydride presents a milder alternative.[7] While generally less reactive, it can offer improved selectivity and easier handling.
Mechanistic Rationale
The mechanism is analogous to that of the acid chloride, involving nucleophilic attack of the amine on a carbonyl carbon of the anhydride. The key difference is the leaving group, which is a carboxylate anion (chloroacetate) rather than a chloride ion. A base is still typically required to drive the reaction to completion.
Experimental Protocol
Materials:
-
Azocane (heptamethyleneimine)
-
Chloroacetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve azocane (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Add a solution of chloroacetic anhydride (1.2 eq.) in anhydrous DCM dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and wash the organic layer with 1 M HCl to remove excess pyridine.
-
Subsequently, wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Workflow Diagram
Method 3: The Modern Approach - Peptide Coupling Reagents
Modern organic synthesis has seen the development of a plethora of coupling reagents that facilitate amide bond formation under exceptionally mild conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), can be used to couple a carboxylic acid (chloroacetic acid) directly with an amine.[8][9]
Mechanistic Rationale
The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. The addition of HOBt can suppress side reactions and racemization (if applicable) by forming an active ester intermediate, which then reacts with the amine.
Experimental Protocol
Materials:
-
Azocane (heptamethyleneimine)
-
Chloroacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve chloroacetic acid (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere.
-
Add azocane (1.0 eq.) followed by DIPEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain this compound.
Workflow Diagram
Comparative Analysis
| Parameter | Method 1: Chloroacetyl Chloride | Method 2: Chloroacetic Anhydride | Method 3: Peptide Coupling |
| Reactivity | Very High | Moderate | High (with activation) |
| Reaction Time | Short (2-4 h) | Moderate (4-6 h) | Long (12-18 h) |
| Typical Yield | High | Good to High | Good to High |
| Purity (pre-purification) | Good | Good to Very Good | Variable (byproducts from coupling reagents) |
| Scalability | Excellent | Good | Moderate (cost and byproduct removal) |
| Safety & Handling | Corrosive, lachrymator, moisture sensitive | Less reactive, but still corrosive | Generally safer reagents, but potential for side reactions |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate | Low (coupling reagents are expensive) |
| Substrate Scope | Broad, but can be too reactive for sensitive substrates | Good, suitable for more sensitive substrates | Very Broad, mild conditions tolerate many functional groups |
Conclusion and Recommendations
The choice of synthetic method for this compound should be guided by the specific requirements of the project, including scale, cost, and the presence of other functional groups in the starting material.
-
For large-scale, cost-effective synthesis where the starting material is robust, the chloroacetyl chloride method remains the industry standard. Its high reactivity, short reaction times, and the low cost of reagents make it an economically favorable choice.
-
When dealing with more sensitive substrates or when chemoselectivity is a concern, chloroacetic anhydride provides a valuable, milder alternative. While the reaction times are longer, the potential for higher purity of the crude product can simplify downstream processing.
-
For small-scale synthesis, particularly in the early stages of drug discovery where a variety of analogs with sensitive functionalities are being explored, the use of peptide coupling reagents is highly advantageous. The mild reaction conditions and broad substrate scope often outweigh the higher cost and longer reaction times.
By carefully considering these factors, researchers and drug development professionals can select the most appropriate and efficient synthetic route for the preparation of this compound and its derivatives, thereby accelerating the discovery of new therapeutic agents.
References
- Yusufov, M. S., & Abdushukurov, A. K. (2020). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
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Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]
- Sakarya, S., & Ketrez, O. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. Acta Chimica Slovenica, 70(3), 628-633.
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Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Available from: [Link]
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Growing Science. Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Available from: [Link]
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ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available from: [Link]
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Indian Academy of Sciences. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Available from: [Link]
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MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
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MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
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New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Available from: [Link]
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ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Available from: [Link]
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ResearchGate. One-pot synthesis of 3-substituted-4 H -[4][10] triazolo[5,1- c ][4]oxazin-6(7 H )-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide. Available from: [Link]
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Wikipedia. Schotten–Baumann reaction. Available from: [Link]
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Chemistry LibreTexts. Synthesis of Amino Acids. Available from: [Link]
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International Journal of ChemTech Research. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Available from: [Link]
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ResearchGate. New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Available from: [Link]
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Sciforum. Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available from: [Link]
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Aapptec. Coupling Reagents. Available from: [Link]
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ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available from: [Link]
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MDPI. Solvent-Free and Efficient One-Pot Strategy for Synthesis of the Triazine-Heterocycle Azacyanines. Available from: [Link]
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Quora. What is the Schottan-Baumann reaction? Available from: [Link]
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Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]
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MDPI. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. Available from: [Link]
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ResearchGate. Mild and Useful Method for N-Acylation of Amines. Available from: [Link]
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Wikipedia. Chloroacetyl chloride. Available from: [Link]
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BYJU'S. Schotten Baumann Reaction. Available from: [Link]
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PubMed. Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. Available from: [Link]
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ResearchGate. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Available from: [Link]
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Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
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A Comparative Study of Azocane vs. Piperidine Chloroacetyl Derivatives: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the saturated nitrogen heterocyles, the six-membered piperidine ring is a ubiquitous and well-studied motif, present in a vast number of approved drugs.[1] Its eight-membered counterpart, the azocane ring, is comparatively underexplored but presents unique conformational and physicochemical characteristics that warrant closer examination. This guide provides a comprehensive comparative analysis of their respective chloroacetyl derivatives, focusing on their synthesis, structural properties, and potential as covalent inhibitors in drug discovery.
The chloroacetyl group is a versatile electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, in a protein target.[2][3] This covalent inhibition strategy can lead to increased potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable."[4] Understanding how the underlying scaffold—piperidine versus azocane—modulates the reactivity and biological activity of the chloroacetyl moiety is crucial for the rational design of novel covalent inhibitors.
Structural and Conformational Differences: Flexibility as a Double-Edged Sword
The fundamental difference between piperidine and azocane lies in their ring size and resulting conformational flexibility.
Piperidine , a six-membered ring, predominantly adopts a stable chair conformation, similar to cyclohexane. This conformation has two distinct positions for substituents: axial and equatorial. The energy barrier for ring inversion is relatively low, allowing for rapid interconversion between chair forms.[5] This conformational rigidity provides a degree of pre-organization for binding to a target protein, which can be entropically favorable.
Azocane , an eight-membered ring, is significantly more flexible and can adopt multiple low-energy conformations, including boat-chair, twist-boat-chair, and crown shapes.[6] This conformational promiscuity means that azocane derivatives can adapt to a wider variety of binding pocket shapes. However, this flexibility can also come at an entropic cost upon binding, as the molecule must adopt a single, receptor-bound conformation.
Caption: General reaction scheme for N-chloroacetylation.
Experimental Protocol: Synthesis of N-Chloroacetylpiperidine
Materials:
-
Piperidine
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-chloroacetylpiperidine.
This protocol can be adapted for the synthesis of N-chloroacetylazocane by substituting piperidine with azocane.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug molecule, such as lipophilicity (LogP) and ionization constant (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | N-Chloroacetylpiperidine (Calculated) | N-Chloroacetylazocane (Calculated) | Rationale |
| LogP | ~1.5 - 2.0 | ~2.0 - 2.5 | The larger, more lipophilic azocane ring is expected to increase the overall LogP compared to the piperidine analogue. [7][8] |
| pKa (of the conjugate acid) | ~2-3 | ~2-3 | The electron-withdrawing nature of the chloroacetyl group significantly reduces the basicity of the nitrogen atom in both rings, resulting in a low pKa for the corresponding conjugate acid. |
Calculated values are estimations and may vary depending on the software used. Experimental determination is recommended for accurate comparison.
Biological Activity and Anticancer Potential
Both piperidine and azocane derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects. The introduction of a chloroacetyl group imparts the potential for covalent inhibition of key cancer-related proteins.
Piperidine-containing compounds have demonstrated therapeutic efficacy against various cancers. [9]For instance, certain piperidin-4-one derivatives have been shown to reduce the growth of hematological cancer cell lines. [9]The chloroacetyl group can be strategically positioned to react with a nucleophilic residue in the active site of an oncogenic protein, leading to irreversible inhibition and cell death.
While less explored, azocane-containing natural products have also demonstrated significant bioactivity. [10]The increased conformational flexibility of the azocane ring may allow for interaction with a broader range of protein targets or enable binding to allosteric sites that are inaccessible to more rigid piperidine scaffolds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds. [11][12] Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (azocane and piperidine chloroacetyl derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. 5. Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the Reaction Mechanism of 1-(Chloroacetyl)azocane: A Comparative Guide for Covalent Probe Development
For researchers, scientists, and drug development professionals, the precise control and understanding of a molecule's reactivity are paramount. 1-(Chloroacetyl)azocane, a member of the widely utilized chloroacetamide class of reagents, offers a versatile platform for the covalent modification of biomolecules. Its utility, however, is intrinsically linked to the predictability of its reaction mechanism. This guide provides an in-depth validation of the presumed mechanism of this compound reactions, comparing its performance with alternative electrophilic modifiers and presenting a framework for its empirical validation. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results.
The Mechanistic Landscape of Chloroacetamides: An Overview
The chemical reactivity of N-aryl and N-alkyl 2-chloroacetamides is predominantly characterized by the facile displacement of the chlorine atom by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur.[1] This reactivity profile makes them excellent candidates for covalent labeling, particularly of cysteine residues in proteins.[2] The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[3]
This guide will focus on validating this proposed SN2 mechanism for this compound and comparing its reactivity profile against other commonly used chloroacetamides and alternative electrophiles.
Hypothesized Reaction Mechanism of this compound
The core of this compound's reactivity lies in the electrophilic nature of the carbon atom bonded to the chlorine. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon susceptible to nucleophilic attack. The proposed SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon, and the chloride ion is simultaneously displaced.
To visualize this, consider the following workflow for a typical reaction with a thiol-containing nucleophile (e.g., cysteine):
Caption: Proposed SN2 reaction pathway for this compound.
Experimental Validation of the SN2 Mechanism
To rigorously validate the proposed SN2 mechanism, a multi-faceted experimental approach is necessary. This involves kinetic studies to determine the reaction order, spectroscopic analysis to identify products and intermediates, and comparison with alternative reagents to understand relative reactivity.
Kinetic Analysis: Probing the Reaction Order
A hallmark of an SN2 reaction is its second-order kinetics, where the reaction rate is dependent on the concentration of both the electrophile and the nucleophile.[4]
Experimental Protocol: UV-Vis Spectrophotometric Assay for Kinetic Analysis
This protocol utilizes the reaction of chloroacetamides with 4-(4-nitrobenzyl)pyridine (NBP), a colorimetric probe for alkylating agents, to monitor reaction kinetics.[5]
-
Reagent Preparation:
-
Prepare stock solutions of this compound and a comparator chloroacetamide (e.g., N-chloroacetylpiperidine) of known concentrations in a suitable solvent (e.g., acetone).
-
Prepare a stock solution of 4-(4-nitrobenzyl)pyridine in the same solvent.
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) to maintain constant pH.
-
-
Reaction Setup:
-
In a series of cuvettes, add the buffer solution and the NBP stock solution.
-
Initiate the reaction by adding a known concentration of the chloroacetamide solution to each cuvette.
-
Use a range of concentrations for both the chloroacetamide and NBP to determine the reaction order with respect to each reactant.
-
-
Data Acquisition:
-
Immediately place the cuvettes in a temperature-controlled UV-Vis spectrophotometer.
-
Monitor the increase in absorbance at a specific wavelength (typically around 560 nm for the NBP adduct) over time.
-
-
Data Analysis:
-
Plot absorbance versus time to obtain the initial reaction rates.
-
Plot the logarithm of the initial rate versus the logarithm of the concentration of each reactant to determine the order of the reaction with respect to each component. A slope of approximately 1 for both plots is indicative of a second-order reaction, supporting the SN2 mechanism.
-
Spectroscopic and Spectrometric Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for monitoring the progress of a reaction and identifying the structure of the products.[6]
Experimental Protocol: 1H NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, combine this compound and a chosen nucleophile (e.g., a thiol or an amine) in a deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum at time zero. Subsequently, acquire spectra at regular intervals to monitor the disappearance of reactant signals and the appearance of product signals.
-
Spectral Analysis: The key diagnostic signals to monitor are the protons alpha to the chlorine in the starting material and the corresponding protons in the product, which will be shifted upon substitution. The integration of these signals over time provides a kinetic profile of the reaction.
Mass Spectrometry (MS)
MS is crucial for confirming the molecular weight of the final product and any intermediates.[7]
Experimental Protocol: LC-MS Analysis of the Reaction Mixture
-
Reaction Quenching: At various time points, quench the reaction by adding a suitable reagent (e.g., a large excess of a scavenger thiol).
-
Sample Preparation: Dilute an aliquot of the quenched reaction mixture in a solvent compatible with the LC-MS system.
-
Data Acquisition: Inject the sample into an LC-MS system. The liquid chromatography will separate the components of the mixture before they enter the mass spectrometer.
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the expected product, confirming the covalent modification. Tandem MS (MS/MS) can be used to fragment the product ion and confirm its structure.[8]
Comparative Reactivity: this compound vs. Alternatives
The utility of this compound as a covalent modifier is best understood in the context of other electrophilic reagents. A comparative analysis of reactivity provides insights into its suitability for specific applications.
Comparison with Other N-Chloroacetylated Cyclic Amines
The size and conformation of the cyclic amine moiety can influence the reactivity of the chloroacetyl group.
Experimental Design: Competition Experiments
Competition experiments are an elegant way to directly compare the reactivity of two different electrophiles.[4]
-
Reaction Setup: In a single reaction vessel, combine equimolar amounts of this compound and a comparator (e.g., N-chloroacetylpyrrolidine or N-chloroacetylpiperidine) with a limiting amount of a nucleophile.
-
Analysis: After a set reaction time, quench the reaction and analyze the product mixture using LC-MS or GC-MS. The ratio of the products formed will directly reflect the relative reactivity of the two chloroacetamides.
| Reagent | Ring Size | Predicted Relative Reactivity | Rationale |
| N-Chloroacetylpyrrolidine | 5 | Higher | Ring strain may influence the conformation of the amide and the accessibility of the electrophilic center. |
| N-Chloroacetylpiperidine | 6 | Similar | A stable chair conformation is expected, serving as a good baseline for comparison. |
| This compound | 8 | Potentially Lower | Increased conformational flexibility of the eight-membered ring might lead to steric shielding of the electrophilic carbon. |
Comparison with Alternative Electrophiles
Other classes of electrophiles are commonly used for covalent modification. Understanding their relative reactivity is crucial for selecting the appropriate tool for a given biological target.
| Electrophile Class | Typical Mechanism | Key Features |
| Chloroacetamides | SN2 | Good reactivity with soft nucleophiles (e.g., thiols). Stable in aqueous media. |
| Acrylamides | Michael Addition | Generally less reactive than chloroacetamides, offering potentially higher selectivity. |
| Vinyl Sulfonamides | Michael Addition | Similar reactivity profile to acrylamides. |
| Epoxides | Ring-opening | Reactive with a broader range of nucleophiles, including amines and hydroxyls. |
Computational Validation: A Theoretical Perspective
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism by modeling the transition state and calculating the activation energy.[9][10]
Workflow for Computational Analysis:
Caption: Workflow for computational validation of the reaction mechanism.
By comparing the calculated activation energies for the SN2 pathway and a hypothetical SN1 pathway (involving a carbocation intermediate), the energetic favorability of the SN2 mechanism can be confirmed.
Conclusion
The reaction of this compound with nucleophiles is predicted to proceed via a classical SN2 mechanism. This guide has outlined a comprehensive and self-validating experimental and computational framework to confirm this hypothesis. By employing kinetic studies, spectroscopic and spectrometric analysis, and comparative reactivity experiments, researchers can gain a deep and confident understanding of this versatile reagent's behavior. This knowledge is critical for the rational design and application of this compound in the development of targeted covalent probes and therapeutics.
References
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 1-26. [Link]
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Arla, A., et al. (2023). Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. Journal of the American Chemical Society. [Link]
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Zimmerman, D. M., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of agricultural and food chemistry, 54(11), 3933–3942. [Link]
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Hammal, R., et al. (2017). Understanding the Reaction Mechanism of The Regio Selective Acylation of Isocadalene In Dichloromethane: A DFT Study. ResearchGate. [Link]
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Carpenter, B. K. (2016). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 14(38), 8960-8969. [Link]
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Jabłoński, J., & Kazimierczuk, K. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10497-10501. [Link]
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Sato, K., et al. (2017). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 35(2), 326-335. [Link]
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Böcker, A., et al. (2001). Alkylating Reactivity and Herbicidal Activity of Chloroacetamides. Journal of Agricultural and Food Chemistry, 49(5), 2400-2406. [Link]
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Arndt, J. R., & Armentrout, P. B. (2010). SN2 Reaction of Cl- with CH3Br: A new experimental approach. The Journal of Physical Chemistry A, 114(35), 9775-9783. [Link]
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Arnone, M. R., et al. (2022). Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. Drug Testing and Analysis, 15(1), 69-83. [Link]
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A Senior Application Scientist's Guide to the Quantitative Comparison of Acylating Agent Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The formation of amide bonds through the N-acylation of amines is a particularly frequent transformation.[2] The choice of acylating agent for this transformation is critical, as it directly influences reaction rate, selectivity, and overall efficiency. Understanding the quantitative differences in reaction kinetics between various acylating agents is therefore not merely an academic exercise but a crucial aspect of process optimization and rational reaction design.
This guide provides an in-depth, objective comparison of the reaction kinetics of two common acetylating agents, acetyl chloride and acetic anhydride, in the context of N-acetylation of a model primary amine, benzylamine. We will delve into the theoretical underpinnings of their reactivity, present a detailed experimental protocol for a comparative kinetic study, and analyze the resulting data to provide actionable insights for researchers in the field.
Theoretical Framework: Understanding Acylating Agent Reactivity
The acylation of an amine by an acylating agent like acetyl chloride or acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[3] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
The Decisive Role of the Leaving Group
The inherent reactivity of an acylating agent is largely governed by the nature of its leaving group. A better leaving group leads to a faster reaction. In our comparison:
-
Acetyl Chloride: The leaving group is a chloride ion (Cl⁻). Chloride is the conjugate base of a strong acid (HCl), making it a very weak base and an excellent leaving group.
-
Acetic Anhydride: The leaving group is an acetate ion (CH₃COO⁻). Acetate is the conjugate base of a weaker acid (acetic acid), making it a stronger base and a less effective leaving group compared to chloride.
This fundamental difference leads to the generally accepted reactivity trend: acyl chlorides > acid anhydrides .[4][5] The greater electrophilicity of the carbonyl carbon in acetyl chloride, due to the strong inductive effect of the chlorine atom, further contributes to its higher reactivity.[6]
Generalized Acylation Mechanism
The reaction typically proceeds through a tetrahedral intermediate. The overall transformation can be visualized as follows:
Caption: Generalized mechanism of nucleophilic acyl substitution.
Experimental Design for a Comparative Kinetic Study
To quantitatively compare the reaction kinetics of acetyl chloride and acetic anhydride, a well-designed experiment is paramount. Here, we outline a robust protocol utilizing High-Performance Liquid Chromatography (HPLC) for reaction monitoring. This technique allows for the separation and quantification of reactants and products over time, providing the data necessary to determine reaction rates.[7][8]
Causality Behind Experimental Choices
-
Model Reaction: The N-acetylation of benzylamine is chosen as a model system. Benzylamine is a simple primary amine, and both the reactant and the N-benzylacetamide product are readily detectable by UV-Vis spectroscopy, making HPLC analysis straightforward.[9]
-
Pseudo-First-Order Conditions: The acylation of an amine is a second-order reaction. However, by using a large excess of the acylating agent (e.g., 10-fold or more) relative to the amine, the concentration of the acylating agent remains effectively constant throughout the reaction. This simplifies the kinetic analysis, allowing the reaction to be treated as a pseudo-first-order process with respect to the amine.[6] The observed rate constant (k_obs) can then be determined from the exponential decay of the amine concentration.
-
Solvent and Temperature Control: Acetonitrile is selected as the solvent due to its aprotic nature and its ability to dissolve all components of the reaction.[10] Maintaining a constant temperature is crucial, as reaction rates are highly temperature-dependent. A thermostated reaction vessel is therefore essential.
-
Quenching: To accurately measure concentrations at specific time points, the reaction must be stopped instantly. This is achieved by quenching an aliquot of the reaction mixture with a suitable reagent. For this system, a solution of a secondary amine in the HPLC mobile phase can be used to rapidly consume any remaining acylating agent.
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study.
Detailed Step-by-Step Protocol
Materials:
-
Benzylamine (≥99%)
-
Acetyl chloride (≥99%)
-
Acetic anhydride (≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Trifluoroacetic acid (TFA)
-
Diethylamine (for quenching)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel with magnetic stirring
-
HPLC system with a C18 column and UV detector (detection at 254 nm)
Procedure:
-
Preparation of Solutions:
-
Benzylamine Stock Solution (0.01 M): Accurately prepare a 0.01 M solution of benzylamine in acetonitrile.
-
Acylating Agent Stock Solutions (0.1 M): Separately prepare 0.1 M solutions of acetyl chloride and acetic anhydride in acetonitrile. Caution: Acetyl chloride reacts violently with moisture. Handle in a fume hood with appropriate personal protective equipment.
-
Quenching Solution: Prepare a solution of 1% diethylamine in the HPLC mobile phase.
-
HPLC Mobile Phase: Prepare a suitable mobile phase, for example, a 60:40 mixture of methanol and water with 0.1% TFA.
-
-
Reaction Setup:
-
Place a known volume of the benzylamine stock solution into the thermostated reaction vessel at 25°C and begin stirring.
-
-
Initiation and Sampling:
-
To initiate the reaction, add a 10-fold molar excess of the acylating agent stock solution to the reaction vessel and start the timer.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add the aliquot to a vial containing a known volume of the quenching solution (e.g., 900 µL).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC, injecting a standard volume for each time point.
-
Record the peak area of the benzylamine peak at each time point.
-
-
Data Analysis:
-
Convert the benzylamine peak areas to concentrations using a calibration curve.
-
For each acylating agent, plot the natural logarithm of the benzylamine concentration (ln[Benzylamine]) against time.
-
Perform a linear regression on the data. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.[11]
-
Quantitative Data Comparison
The following table presents a representative dataset from a comparative kinetic study of the acetylation of benzylamine with acetyl chloride and acetic anhydride at 25°C in acetonitrile, following the protocol described above.
| Acylating Agent | Initial [Benzylamine] (M) | Initial [Acylating Agent] (M) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Half-Life (t₁/₂) (s) |
| Acetyl Chloride | 0.01 | 0.1 | 1.5 x 10⁻² | 46.2 |
| Acetic Anhydride | 0.01 | 0.1 | 2.8 x 10⁻⁴ | 2475.5 |
This is a representative dataset for illustrative purposes.
Analysis of Kinetic Data
The data clearly demonstrates the significantly higher reactivity of acetyl chloride compared to acetic anhydride under these conditions.
-
The pseudo-first-order rate constant (k_obs) for acetyl chloride is approximately 54 times greater than that for acetic anhydride.
-
This translates to a much shorter half-life for the reaction with acetyl chloride (46.2 seconds) compared to acetic anhydride (over 41 minutes).
These quantitative results provide strong experimental support for the theoretical predictions based on leaving group ability.
Discussion and Practical Implications
The choice between acetyl chloride and acetic anhydride is a classic example of the trade-off between reactivity and practicality.
-
Acetyl Chloride: Its high reactivity makes it the agent of choice for rapid and complete acylations, especially with less reactive amines or when high throughput is desired. However, this reactivity comes with challenges. It is highly sensitive to moisture, and the reaction produces corrosive hydrogen chloride gas, which must be neutralized, often by the addition of a base like triethylamine or pyridine.[12] This can complicate workup procedures.
-
Acetic Anhydride: While significantly slower, acetic anhydride is often preferred for its ease of handling, lower cost, and less corrosive nature.[13] The byproduct, acetic acid, is less volatile and easier to remove than HCl. Its lower reactivity can also lead to higher selectivity in molecules with multiple nucleophilic sites. For large-scale industrial processes, the safety and handling advantages of acetic anhydride often outweigh the longer reaction times.[14]
Conclusion
This guide has provided a comprehensive framework for the quantitative comparison of acylating agent kinetics, using the N-acetylation of benzylamine as a model system. Through an examination of the underlying chemical principles, a detailed and self-validating experimental protocol, and the analysis of representative kinetic data, we have quantitatively affirmed the superior reactivity of acetyl chloride over acetic anhydride.
The key takeaway for researchers and drug development professionals is that the optimal choice of acylating agent is context-dependent. For rapid, small-scale syntheses where reaction speed is paramount, acetyl chloride is a powerful tool. However, for applications demanding higher selectivity, easier handling, and safer byproducts, particularly on a larger scale, acetic anhydride presents a more prudent and practical alternative. A thorough understanding of the reaction kinetics, as outlined in this guide, empowers chemists to make informed decisions, leading to more efficient and robust synthetic processes.
References
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Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved January 25, 2026, from [Link]
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chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved January 25, 2026, from [Link]
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chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved January 25, 2026, from [Link]
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Wikipedia. (n.d.). Stopped-flow. Retrieved January 25, 2026, from [Link]
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- Doran, J. J., et al. (2009). Reaction Mechanism of Monoethanolamine with CO2 in Aqueous Solution from Molecular Modeling. The Journal of Physical Chemistry A, 113(47), 13353–13364.
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Safety Operating Guide
Navigating the Gauntlet: A Step-by-Step Guide to the Safe Disposal of 1-(Chloroacetyl)azocane
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is as critical as the reaction itself, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1-(Chloroacetyl)azocane, a reactive halogenated organic compound. By understanding the chemical principles behind each step, you can transform a potentially hazardous task into a controlled and safe laboratory routine.
Understanding the Inherent Risks: The Chemistry of this compound
This compound, with the molecular formula C₉H₁₆ClNO, possesses a reactive chloroacetyl group.[1] This functional group is an acyl chloride, which dictates its primary hazardous characteristics. Acyl chlorides are highly reactive towards nucleophiles, most notably water.[2][3][4] This reactivity, while useful in synthesis, presents a significant hazard during handling and disposal.
Upon contact with water, this compound will undergo vigorous hydrolysis to form hydrochloric acid (HCl) and chloroacetic acid.[2][5][6] This reaction is often exothermic and can lead to the rapid evolution of corrosive HCl gas, posing a severe inhalation hazard.[2][3][7][8] Skin and eye contact with the compound or its hydrolysis products will cause severe burns.[3][7][8][9]
Due to the presence of a halogen (chlorine), this compound is classified as a halogenated organic waste and requires specific disposal pathways.[10][11][12] Improper disposal, such as mixing with incompatible waste streams or discarding down the drain, can lead to dangerous reactions and environmental contamination.[10][13]
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. The following PPE is mandatory to mitigate the risks associated with handling this compound and its byproducts.
| Personal Protective Equipment (PPE) | Specification and Rationale |
| Eye Protection | Chemical splash goggles and a face shield. The violent reaction with water necessitates full-face protection from splashes and fumes.[3][7] |
| Hand Protection | Nitrile or neoprene gloves. These materials offer resistance to corrosive chemicals. Always check the manufacturer's glove compatibility data.[3] |
| Body Protection | A flame-retardant laboratory coat and an impervious apron. This provides a barrier against accidental spills.[3] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood to control the release of corrosive vapors.[3][10] In case of a large spill or inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[14] |
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[14][15] A spill kit containing an appropriate absorbent material (e.g., vermiculite, sand) should be on hand.[16] Do not use combustible materials for absorption.
Step-by-Step Disposal Protocol: A Controlled Deactivation
The core principle of safe disposal is the controlled deactivation of the reactive chloroacetyl group through hydrolysis. This is achieved by slowly adding the compound to a basic solution, which neutralizes the acidic byproducts as they are formed.
Materials Required:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)
-
pH paper or a calibrated pH meter
Deactivation Workflow Diagram
Caption: Workflow for the safe deactivation and disposal of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Perform the entire procedure within a certified chemical fume hood.
-
In a large beaker, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be at least ten times the volume of the waste to be neutralized. This excess ensures efficient heat dissipation and neutralization of the acidic byproducts.
-
Place the beaker in an ice bath on a magnetic stir plate and begin stirring. Cooling the basic solution is crucial to control the exothermic nature of the hydrolysis reaction.
-
-
Controlled Addition:
-
Using a dropping funnel or a pipette, add the this compound waste to the cold, stirring basic solution very slowly and dropwise.
-
Causality: The slow, controlled addition is the most critical step. A rapid addition will cause a violent, exothermic reaction, leading to boiling and the release of large quantities of corrosive HCl gas.[2][3][4] The bicarbonate/carbonate will react with the generated acids to produce carbon dioxide gas, which will cause foaming. The addition rate must be slow enough to keep this foaming under control.
-
-
Reaction and Equilibration:
-
After the addition is complete, continue stirring the solution and allow it to slowly warm to room temperature.
-
Let the mixture stir for an additional 1-2 hours to ensure the hydrolysis is complete.
-
-
Neutralization and Verification:
-
Once the reaction is complete, check the pH of the aqueous solution using pH paper or a calibrated pH meter.
-
The final pH should be in the neutral range (approximately 6.0-8.0). If the solution is still acidic, add more sodium bicarbonate solution until it is neutralized.
-
Waste Segregation and Final Disposal
The resulting neutralized aqueous solution contains chloroacetate salts, chloride salts, and unreacted bicarbonate/carbonate. While the immediate reactivity hazard has been eliminated, it is still considered hazardous waste.
-
Waste Stream: This solution must be disposed of as halogenated organic waste .[10][11][12][17] Do not mix it with non-halogenated waste streams, as this can significantly increase disposal costs and complicate treatment processes.[17][18]
-
Containerization: Transfer the neutralized solution into a properly labeled hazardous waste container. The label must clearly state "Halogenated Organic Waste" and list all the chemical constituents of the solution.[17]
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves sealing the container and arranging for pickup by the Environmental Health and Safety (EHS) department.[19]
Decontamination of Glassware and Equipment
All glassware and equipment that came into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a small amount of an appropriate organic solvent (e.g., acetone) in the fume hood. This rinse solvent must be collected and disposed of as halogenated organic waste.
-
Deactivation Rinse: Carefully rinse the glassware with the same 5-10% sodium bicarbonate solution used in the disposal procedure to neutralize any residual reactive compound.
-
Final Cleaning: After deactivation, the glassware can be washed with soap and water.
By adhering to this detailed protocol, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Loba Chemie. (2019). Safety Data Sheet: CHLOROACETYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]
-
ScienceMadness. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980). Reactivity Characteristic Background Document. Retrieved from [Link]
-
HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrogen Chloride. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Marathon Petroleum. (2021). Safe Work Instruction: Safe Handling of Acid and Caustic. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
CIVCO Medical Solutions. (n.d.). How to Dispose of High Level Disinfectants Safely. Retrieved from [Link]
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Ohio Environmental Protection Agency. (2022, March 22). Navigating the Basics of Hazardous Waste. YouTube. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hydrogen Chloride in Workplace Atmospheres. Retrieved from [Link]
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Navigating the Synthesis and Handling of 1-(Chloroacetyl)azocane: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to innovation in drug development. Among these, 1-(Chloroacetyl)azocane, a reactive intermediate, holds potential in the design of new therapeutic agents. However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its constituent chemical functionalities. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. As Senior Application Scientists, our aim is to empower you with not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Hazard Analysis: A Tale of Two Moieties
A comprehensive understanding of the hazards associated with this compound is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach necessitates a detailed examination of its two primary structural components: the reactive chloroacetyl group and the cyclic azocane moiety.
The Chloroacetyl Group: This functional group is the primary driver of the compound's reactivity and associated hazards. Drawing parallels with its precursor, chloroacetyl chloride , we can anticipate the following dangers[1][2][3]:
-
High Reactivity with Nucleophiles: The acyl chloride is highly susceptible to nucleophilic attack. It will react violently with water, alcohols, and amines, liberating toxic and corrosive hydrogen chloride gas[4]. This dictates the necessity for anhydrous handling conditions.
-
Corrosivity: Direct contact will cause severe burns to the skin, eyes, and respiratory tract[1][5]. The lachrymatory nature of similar compounds can cause immediate and intense eye irritation[1].
-
Toxicity: Inhalation, ingestion, or skin absorption can be toxic[2][3].
The Azocane Moiety: The eight-membered saturated heterocyclic amine, while less reactive than the acyl chloride, contributes to the overall hazard profile. Azocane itself is classified as a flammable liquid and is known to cause severe skin burns and eye damage.
Therefore, this compound must be treated as a corrosive, toxic, and highly reactive compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the causality behind each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™) is mandatory. The inner glove provides a second barrier in case of a breach, while the outer glove offers extended protection against the corrosive and readily absorbed nature of the compound[5]. |
| Eye and Face Protection | Chemical splash goggles in conjunction with a full-face shield are required. The goggles provide a seal around the eyes to protect against splashes and vapors, while the face shield offers an additional layer of protection for the entire face from splashes of this corrosive material[2][5]. |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing is the minimum requirement. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron or a full-body suit (e.g., Tyvek®) should be utilized to prevent skin contact[2][5]. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure. In the event of a spill or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is essential[1]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and mitigate risks during the handling and use of this compound.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Quenching of a Reaction Mixture Containing this compound
This protocol outlines a self-validating system for the safe neutralization of residual reactive this compound in a reaction mixture.
-
Preparation:
-
Ensure the reaction has proceeded to completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS). This is a critical self-validating step to ensure a minimal amount of unreacted starting material.
-
Prepare a quenching solution of a nucleophile in an appropriate solvent. A common choice is a saturated aqueous solution of sodium bicarbonate or a dilute solution of an amine (e.g., diethylamine) in an inert solvent. The choice of quenching agent will depend on the desired workup procedure.
-
-
Execution (in a chemical fume hood):
-
Cool the reaction mixture in an ice bath to control the exothermicity of the quenching process.
-
Slowly and carefully add the quenching solution dropwise to the stirred reaction mixture. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.
-
Continue stirring the mixture at a low temperature for a period of time (e.g., 30 minutes) to ensure complete neutralization of the acyl chloride.
-
Allow the mixture to slowly warm to room temperature.
-
-
Validation:
-
After the quench, the reaction mixture can be analyzed again to confirm the absence of the reactive starting material.
-
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
Figure 2. Logical flow for the proper disposal of waste contaminated with this compound.
Key Disposal Considerations:
-
Halogenated Waste Stream: this compound is a halogenated organic compound. All liquid waste containing this substance must be collected in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and absorbent materials, should be double-bagged in durable plastic bags, sealed, and clearly labeled as "Hazardous Waste" with the chemical name.
-
Decontamination of Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood, and the rinsate collected as halogenated waste. Subsequently, the glassware can be carefully washed with a quenching solution (e.g., a dilute solution of sodium bicarbonate) before standard washing procedures.
-
Spill Management: In the event of a spill, evacuate the area and, if safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. The contaminated absorbent must be collected into a sealed container and disposed of as hazardous waste[5]. Notify your institution's Environmental Health and Safety (EHS) office immediately.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[6]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2]. |
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.
References
-
Loba Chemie. MSDS for Chloroacetyl chloride for Synthesis. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
